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Y2-Antagonist-2

Cat. No.: B611874
CAS No.: 1262495-12-4
M. Wt: 536.0402
InChI Key: PZAIVSQWZAHADG-UHFFFAOYSA-N
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Description

Overview of the Neuropeptide Y Family and Receptors

The NPY system is a classic example of a multi-ligand/multi-receptor system, allowing for a high degree of complexity and specificity in its biological effects. frontiersin.org The system's actions are mediated by three primary endogenous peptides that bind to a family of G-protein coupled receptors (GPCRs). mdpi.comfrontiersin.org This interaction typically leads to the inhibition of adenylate cyclase, a reduction in cAMP levels, and modulation of calcium and potassium channels. karger.comfrontiersin.org

The NPY family of peptides consists of three 36-amino acid polypeptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). mdpi.comresearchgate.net These peptides share a characteristic hairpin-like three-dimensional structure known as the "PP-fold," which is crucial for their binding to Y-receptors. mdpi.commdpi.com

Neuropeptide Y (NPY): As one of the most abundant neuropeptides in the mammalian brain, NPY is a potent neurotransmitter and neuromodulator. mdpi.comnih.gov It is primarily expressed in neurons of the central and sympathetic nervous systems. mdpi.comphysiology.org NPY is involved in a wide array of functions, including stimulating food intake, regulating stress and anxiety, and controlling blood pressure. frontiersin.orgembopress.org

Peptide YY (PYY): PYY shares approximately 70% of its amino acid sequence with NPY and is mainly secreted by endocrine cells in the gastrointestinal tract in response to food intake. mdpi.comphysiology.org It is known to be processed into a shorter form, PYY(3-36), which acts as a key hormone in signaling satiety to the brain. guidetopharmacology.orgnih.gov

Pancreatic Polypeptide (PP): PP is secreted by cells in the pancreas and shares about 50% sequence identity with NPY. mdpi.comfrontiersin.org It primarily acts as a neuroendocrine hormone involved in regulating pancreatic and gastrointestinal functions. frontiersin.org

In humans, the effects of NPY, PYY, and PP are mediated by four functional G-protein coupled receptor subtypes: Y1, Y2, Y4, and Y5. karger.comfrontiersin.org A fifth receptor, y6, is functional in mice but not in humans. guidetopharmacology.org Each receptor subtype has a distinct tissue distribution and ligand affinity, which dictates its specific physiological role. frontiersin.orgmdpi.com

Receptor SubtypePrimary Endogenous LigandsKey Characteristics
Y1 Receptor NPY, PYYPostsynaptic receptor; requires the full-length peptide for high-affinity binding. frontiersin.orgphysiology.org Implicated in feeding behavior and vasoconstriction. mdpi.comnih.gov
Y2 Receptor NPY, PYY, PYY(3-36)Primarily a presynaptic autoreceptor that regulates neurotransmitter release. embopress.orgnih.gov Binds with high affinity to C-terminal fragments like NPY(3-36) and PYY(3-36). nih.govnih.gov
Y4 Receptor Pancreatic Polypeptide (PP)The only receptor with a preference for PP. frontiersin.org Expressed in the gut, pancreas, and brain. frontiersin.org
Y5 Receptor NPY, PYY, PYY(3-36), PPKnown as the "feeding" receptor due to its strong role in stimulating food intake. nih.govguidetopharmacology.orgmdpi.com

Endogenous Ligands: Neuropeptide Y (NPY), Peptide YY (PYY), Pancreatic Polypeptide (PP)

Anatomical Distribution and Expression of Y2 Receptors

The Y2 receptor is widely expressed throughout the body, with a significant presence in both the central and peripheral nervous systems. Its distinct localization is key to its function as a primary regulator of neurotransmitter release.

The Y2 receptor is the most predominant NPY receptor subtype in the human brain. nih.gov High levels of Y2 receptor mRNA and binding sites are found in several key regions:

Hypothalamus: The arcuate nucleus of the hypothalamus shows intense labeling for Y2 receptors, consistent with their role in regulating energy homeostasis and feeding behavior. karger.comnih.gov

Hippocampus: The CA3 region of the hippocampus exhibits strong expression of Y2 receptors, suggesting a role in memory processing and neuronal excitability. nih.govnih.gov

Amygdala: Y2 receptors are widely distributed within various amygdaloid nuclei, including the central (CEA) and basolateral (BLA) amygdala, where they are involved in modulating anxiety and emotional behavior. nih.govjneurosci.org

Brain Stem: Expression is also noted in areas like the dorsal motor nucleus of the vagus, implicating Y2 receptors in autonomic control. nih.gov

While Y2 receptor expression is lower in peripheral tissues compared to the brain, it is still functionally significant in several areas. nih.gov

Peripheral Nervous System: Y2 receptors are found on presynaptic terminals of sympathetic and parasympathetic neurons, where they regulate the release of neurotransmitters. nih.govpnas.org They are also expressed in sensory neurons of the dorsal root ganglia. pnas.org

Gastrointestinal Tract: The Y2 receptor is present in the gut, where it is involved in inhibiting gastrointestinal transit and modulating epithelial ion transport. karger.comembopress.orgnih.gov

Adipose Tissue: Y2 receptors are expressed in both white and brown adipose tissue, where they may play a role in fat storage and metabolism. karger.comoatext.com

Other Tissues: Y2 receptor expression has also been detected in the spleen, blood vessels, and kidney. karger.compnas.org

Central Nervous System Localization (e.g., hypothalamus, hippocampus, amygdala, brain stem)

Physiological Roles of the Neuropeptide Y2 Receptor

The widespread distribution of the Y2 receptor corresponds to its involvement in a diverse range of physiological functions. Its primary role is often as a presynaptic autoreceptor, providing negative feedback to inhibit the release of NPY and other co-localized neurotransmitters like glutamate (B1630785) and GABA. karger.com

Key functions mediated by the Y2 receptor include:

Regulation of Neurotransmitter Release: By acting as a presynaptic autoreceptor, Y2 activation inhibits further release of NPY, creating a self-regulatory feedback loop. embopress.org This mechanism is crucial for preventing excessive neuronal stimulation and is a potential target in conditions like epilepsy. karger.com

Feeding and Energy Homeostasis: In the hypothalamus, the Y2 receptor plays a complex role in appetite. Gut-derived PYY(3-36) acts on hypothalamic Y2 receptors to inhibit NPY release, leading to a reduction in food intake and promoting satiety. karger.comfrontiersin.org

Anxiety and Mood Regulation: Y2 receptors in the amygdala are implicated in the modulation of anxiety and depression-related behaviors. jneurosci.org

Angiogenesis: The Y2 receptor is a key mediator of NPY-induced angiogenesis (the formation of new blood vessels). pnas.orgfrontiersin.org It is expressed on newly formed blood vessels and plays a role in angiogenesis-dependent processes like wound healing. pnas.org

Cardiovascular Regulation: In the peripheral nervous system, Y2 receptors on sympathetic nerves can inhibit the release of neurotransmitters that affect heart rate and blood pressure. frontiersin.org

Presynaptic Autoreceptor Function and Neurotransmitter Release Modulation

The presynaptic localization of the Y2 receptor allows it to function as an autoreceptor, meaning it regulates the release of its own ligand, NPY. glixxlabs.comresearchgate.net When NPY is released into the synaptic cleft, it can bind to these presynaptic Y2 receptors, which then initiates a negative feedback loop, inhibiting further NPY release. glixxlabs.comresearchgate.net This mechanism allows for tight control over the concentration of NPY in the synapse.

Beyond its autoreceptor function, the Y2 receptor also acts as a heteroceptor, modulating the release of other neurotransmitters. Research has shown that activation of Y2 receptors can inhibit the release of various neurotransmitters, including:

Glutamate: By suppressing glutamatergic synaptic transmission, Y2 receptor activation can have an anticonvulsant effect. nih.gov

GABA (γ-aminobutyric acid): The Y2 receptor is involved in modulating GABA release in brain regions like the central amygdala.

Norepinephrine (B1679862): Y2 receptors have been shown to have inhibitory actions on norepinephrine release from sympathetic nerve terminals. glixxlabs.com

Substance P: Activation of Y2 receptors can attenuate the evoked release of substance P. glixxlabs.com

The ability of Y2 receptor antagonists, such as the representative "Y2-Antagonist-2," to block these inhibitory effects leads to an increase in the release of NPY and other neurotransmitters. This action is the basis for its therapeutic potential in various physiological and pathological conditions.

Involvement in Core Physiological Processes

The modulation of neurotransmitter release by the Y2 receptor implicates it in a multitude of core physiological processes. frontiersin.orgnih.gov Research utilizing selective Y2 receptor antagonists has been instrumental in elucidating these roles.

Key physiological processes influenced by Y2 receptor activity include:

Anxiety and Stress Response: The NPY system is known to be anxiolytic. By blocking the inhibitory feedback on NPY release, Y2 receptor antagonists can increase NPY levels, which may then act on other NPY receptors (like Y1) to produce anxiety-reducing effects. nih.gov

Food Intake and Energy Homeostasis: The Y2 receptor in the hypothalamus plays a role in the regulation of appetite. hodoodo.comfrontiersin.org Activation of Y2 receptors by the gut hormone PYY(3-36) can reduce food intake. nih.gov The effects of Y2 receptor antagonists on appetite can be complex, potentially increasing food intake by blocking this satiety signal. hodoodo.com

Memory and Cognitive Processes: The hippocampus, a brain region critical for memory, has high expression levels of Y2 receptors. frontiersin.org Blockade of hippocampal Y2 receptors has been shown to improve spatial memory retrieval.

Cardiovascular Regulation: In the cardiovascular system, Y2 receptors are involved in mediating the slowing of heart rate. glixxlabs.com

Pain Perception: Both Y1 and Y2 receptors are involved in mediating pain signaling in the brain. glixxlabs.com

Alcohol Consumption: Studies have indicated a role for the Y2 receptor in alcohol intake, with antagonists showing potential in reducing alcohol consumption in certain models. nih.gov

The development and study of selective Y2 receptor antagonists like "this compound" continue to be a vital area of research for understanding the intricate workings of the Neuropeptide Y system and for exploring new therapeutic avenues for a range of disorders.

Research Findings on Selective Y2 Receptor Antagonists

The following table summarizes key research findings for well-characterized non-peptidic Y2 receptor antagonists, which are representative of the data expected for a compound like "this compound".

Compound Key Research Finding Model System Reference
BIIE0246 Displaced radiolabelled NPY from human Y2 receptors with an IC50 of 3.3 nM.SMS-KAN cells expressing hY2R frontiersin.org
BIIE0246 Reduced anxiety-like behavior and induced antidepressant-like effects.Rats and mice (in vivo)
BIIE0246 Blocked the anorexigenic actions of PYY(3-36).Rats (in vivo) nih.gov
JNJ-31020028 Reduced alcohol- and nicotine-withdrawal induced anxiety.Animal models nih.gov
SF-11 Exhibited antidepressant-like activity in the forced swim test.Rats (in vivo)

These findings highlight the potential of selective Y2 receptor antagonists to modulate key physiological processes by blocking the inhibitory actions of the Y2 receptor.

Properties

CAS No.

1262495-12-4

Molecular Formula

C27H33ClF3N5O

Molecular Weight

536.0402

IUPAC Name

N-[3-Chloro-4-[2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-8-yl]phenyl]-2-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]propanamide

InChI

InChI=1S/C27H33ClF3N5O/c1-25(2,23-32-11-7-22(34-23)27(29,30)31)24(37)33-19-5-6-21(20(28)15-19)36-13-9-26(10-14-36)8-12-35(17-26)16-18-3-4-18/h5-7,11,15,18H,3-4,8-10,12-14,16-17H2,1-2H3,(H,33,37)

InChI Key

PZAIVSQWZAHADG-UHFFFAOYSA-N

SMILES

CC(C1=NC=CC(C(F)(F)F)=N1)(C)C(NC2=CC=C(N(CC3)CCC43CCN(CC5CC5)C4)C(Cl)=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Y2-Antagonist-2

Origin of Product

United States

Mechanism of Action of Y2 Receptor Antagonism

Y2 Receptor Coupling and Signaling Pathways

The Y2 receptor, like other NPY receptors, initiates its effects by coupling to intracellular signaling molecules. wikipedia.org Its activation triggers a cascade of events that ultimately leads to a cellular response.

G-Protein Coupled Receptor (GPCR) Family Classification

The Y2 receptor is a member of the Class A (Rhodopsin-like) G-protein coupled receptor (GPCR) superfamily. wikipedia.orggpcrdb.org GPCRs are the largest and most diverse group of membrane receptors in eukaryotes. There are five known mammalian neuropeptide Y receptors, designated Y1 through Y5. wikipedia.org The Y2 receptor is a protein consisting of 381 amino acids. mdpi.com

Receptor FamilyClassSubfamily
Neuropeptide Y ReceptorsClass A (Rhodopsin-like)Peptide Receptors

Gαi Signaling Pathway and Adenylate Cyclase Inhibition

Y2 receptors are primarily coupled to the Gαi subunit of the heterotrimeric G-protein complex. wikipedia.orgmdpi.com This coupling is sensitive to pertussis toxin. ebi.ac.ukphysiology.org Activation of the Y2 receptor leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). mdpi.comnih.gov This results in decreased intracellular cAMP levels. mdpi.comresearchgate.net The reduction in cAMP levels, in turn, inhibits the activity of protein kinase A (PKA). cdnsciencepub.com

Modulation of Intracellular Signaling Cascades (e.g., Ca2+ mobilization, ERK1/2, Akt pathways)

The signaling of the Y2 receptor extends beyond the inhibition of adenylate cyclase, influencing several other key intracellular pathways.

Calcium (Ca2+) Mobilization: Activation of the Y2 receptor can lead to the modulation of intracellular calcium levels. nih.gov In some cell types, Y2 receptor activation attenuates the potassium-evoked increase in intracellular calcium by reducing the influx of extracellular calcium. physiology.org Conversely, in other systems, Y2 receptors have been shown to couple to Gq proteins, which can stimulate the production of inositol (B14025) 1,4,5-triphosphate (IP3) and lead to the release of calcium from intracellular stores. karger.comresearchgate.net

ERK1/2 Pathway: The Y2 receptor can modulate the extracellular signal-regulated kinase (ERK1/2) pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov Stimulation of the Y2 receptor has been shown to trigger the activation of both the ERK1/2 and Akt pathways. nih.gov In some contexts, this activation is linked to neuroprotective effects. mdpi.com

Akt Pathway: The PI3K/Akt signaling pathway is another critical cascade influenced by Y2 receptor activity. nih.gov NPY can mediate neuroprotective effects through the activation of this pathway. nih.gov Studies have shown that Y2 receptor activation can lead to the phosphorylation and activation of Akt. nih.govdoaj.org

Signaling PathwayEffect of Y2 Receptor ActivationKey Mediators
Adenylate CyclaseInhibitionGαi
Calcium (Ca2+) MobilizationModulation (inhibition or stimulation depending on cell type)Gαi, Gq, IP3
ERK1/2 (MAPK)ActivationG-proteins, potentially other kinases
Akt (PI3K)ActivationPI3K

Pharmacological Mechanisms of Y2 Antagonists

Y2 antagonists interfere with the normal functioning of the Y2 receptor, and they can do so through different pharmacological mechanisms.

Competitive and Insurmountable Antagonism

Y2 receptor antagonists can be classified based on their mode of interaction with the receptor.

Competitive Antagonism: A competitive antagonist binds to the same site on the Y2 receptor as the endogenous agonist, NPY, in a reversible manner. wikipedia.org This competition can be overcome by increasing the concentration of the agonist. derangedphysiology.com Some small-molecule Y2 receptor antagonists have been shown to act as competitive antagonists. nih.gov

Insurmountable Antagonism: An insurmountable antagonist, once bound to the receptor, cannot be displaced by increasing concentrations of the agonist. derangedphysiology.com This can occur if the antagonist binds irreversibly or with very high affinity to the active site, or if it binds to an allosteric site, a location different from the agonist binding site, and alters the receptor's conformation. wikipedia.org The well-known Y2 antagonist, BIIE0246, has been suggested to behave as an insurmountable antagonist. nih.govnih.gov

Antagonist TypeBinding SiteEffect of Increased AgonistExample
CompetitiveSame as agonist (orthosteric)SurmountableSome small-molecule Y2 antagonists
InsurmountableOrthosteric (high affinity/irreversible) or AllostericNot surmountableBIIE0246

Modulation of Endogenous NPY Release through Negative Feedback Blockade

A key feature of the Y2 receptor is its predominant presynaptic location, where it functions as an autoreceptor. nih.govmdpi.com This means that when NPY is released into the synapse, it can bind to presynaptic Y2 receptors, which in turn inhibits further release of NPY. embopress.orgembopress.org This creates a negative feedback loop that regulates the concentration of NPY in the synapse. embopress.org

Y2 receptor antagonists block this negative feedback mechanism. nih.gov By preventing NPY from binding to its presynaptic autoreceptors, these antagonists lead to an increase in the release of endogenous NPY. nih.govwikipedia.org This enhanced NPY release can then lead to increased activation of other NPY receptors, such as the Y1 receptor, which is often located postsynaptically. nih.gov This mechanism is believed to be responsible for some of the observed effects of Y2 antagonists, such as their anxiolytic-like properties. nih.gov

Discovery and Development of Y2 Receptor Antagonists

Early Peptide-like Y2 Antagonists

The initial forays into developing Y2 receptor antagonists were centered on modifying the structure of the endogenous NPY peptide. A significant breakthrough in this area was the development of BIIE0246. nih.govopnme.com This compound was one of the first non-peptide antagonists to exhibit high potency and selectivity for the Y2 receptor. opnme.comnih.gov Structurally, BIIE0246 is an L-argininamide derivative that mimics the C-terminal portion of NPY, which is crucial for receptor binding. apexbt.comuni-regensburg.de

BIIE0246 demonstrated the ability to compete with high affinity for Y2 receptor binding sites, with reported IC50 values in the low nanomolar range. apexbt.commedchemexpress.comispub.com For instance, it displaced radiolabeled ligands from human Y2 receptors with an IC50 of 3.3 nM. apexbt.commedchemexpress.com It was also shown to be highly selective, with over 600-fold lower affinity for the related Y1, Y4, and Y5 receptors in radioligand binding assays. medchemexpress.com However, later screening revealed some off-target activity at α1A-adrenergic, μ-opioid, and κ-opioid receptors at submicromolar concentrations. nih.gov

Despite its potency and selectivity, the utility of BIIE0246, particularly for in vivo studies targeting the central nervous system, was limited by its pseudo-peptidic nature. nih.gov Characteristics such as a high molecular weight (896 Da) and poor brain penetration restricted its application. nih.govmedchemexpress.com These limitations underscored the need for the development of small-molecule, non-peptidic antagonists with more favorable pharmacological properties. nih.gov

Evolution Towards Non-Peptidic Small Molecule Y2 Antagonists

The limitations of peptide-like antagonists spurred a shift towards the discovery of non-peptidic small molecules. This evolution was largely driven by the adoption of modern drug discovery techniques, which allowed for the screening of large compound libraries to identify novel chemical starting points. The goal was to find molecules with improved "drug-like" properties, such as better stability, oral bioavailability, and the ability to cross the blood-brain barrier. researchgate.net

High-throughput screening (HTS) was instrumental in identifying the first generation of non-peptidic Y2 receptor antagonists. nih.govnih.gov Researchers developed cell-based assays suitable for screening vast numbers of compounds rapidly. nih.gov One common approach involved using cells expressing the Y2 receptor and a biosensor system, such as a cyclic nucleotide-gated (CNG) channel, to measure changes in intracellular cyclic AMP (cAMP) levels upon receptor activation or inhibition. nih.gov Since the Y2 receptor is Gi-coupled, its activation inhibits adenylyl cyclase and decreases cAMP levels. nih.gov An antagonist would block this effect, providing a measurable signal. uni-regensburg.de

These HTS campaigns successfully identified several "hit" compounds with moderate Y2 receptor antagonistic activity from diverse chemical libraries. nih.govnih.gov For example, one screen led to the discovery of four distinct chemical chemotypes, including the precursor to SF-11, which exhibited IC50 values ranging from 0.19 to 4.4 μM. caymanchem.com Another HTS effort by researchers at Johnson & Johnson identified a piperidinylindoline cinnamide lead compound with an initial IC50 of 4 μM. nih.gov These initial hits, while not always highly potent, provided the crucial starting scaffolds for further chemical optimization.

The HTS campaigns successfully unearthed novel chemical scaffolds that were structurally distinct from the earlier peptidomimetic antagonists like BIIE0246. nih.gov These new scaffolds provided a foundation for medicinal chemists to build upon. For instance, the screening of a small molecule library by the National Institutes of Health led to the identification of four unique chemotypes, exemplified by compounds SF-11, SF-21, SF-31, and SF-41. nih.govcaymanchem.com

Another distinct scaffold was identified by Johnson & Johnson, which led to the development of JNJ-5207787 and later, the more potent JNJ-31020028. nih.govmedchemexpress.com The initial hit for the JNJ series of compounds was a piperidinylindoline cinnamide. Similarly, GlaxoSmithKline identified a di-amide compound from their HTS efforts, which served as the basis for their own series of Y2 antagonists. nih.govnih.gov The discovery of these varied molecular frameworks was a significant step forward, offering multiple independent starting points for developing optimized Y2 receptor antagonists. medchemexpress.comresearchgate.net

High-Throughput Screening (HTS) Approaches

Structure-Activity Relationship (SAR) Studies for Y2 Antagonists

Following the identification of initial hits from HTS, extensive structure-activity relationship (SAR) studies were undertaken to transform these moderately active compounds into potent and selective drug candidates. nih.govcaymanchem.com This iterative process involves systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity.

The primary goals of SAR studies were to enhance the binding affinity of the new scaffolds for the Y2 receptor while ensuring high selectivity over other NPY receptor subtypes (Y1, Y4, and Y5). nih.govnih.gov For example, the systematic exploration of the SF-11 scaffold led to the development of CYM 9484 and CYM 9552. caymanchem.com By modifying the phenyl ring and the diphenylcarbinol moiety of the parent molecule, researchers achieved a significant boost in potency. caymanchem.com CYM 9484, for instance, has an IC50 of 19 nM, a notable improvement over the 199 nM IC50 of SF-11.

Similarly, SAR studies on the JNJ series involved modifications to the indoline, cinnamide, and piperidine (B6355638) parts of the molecule. nih.gov This led to the development of JNJ-31020028, which has a high affinity for the human Y2 receptor (pIC50 of 8.07) and is over 100-fold selective against the Y1, Y4, and Y5 receptors. These optimization efforts highlight how targeted chemical modifications, guided by SAR data, can lead to highly potent and selective antagonists.

A critical aspect of developing Y2 antagonists for potential use in central nervous system disorders is ensuring they can cross the blood-brain barrier. nih.gov Many of the newer non-peptidic antagonists were specifically designed and selected for their ability to penetrate the brain. caymanchem.com For example, SF-11 was shown to be brain-penetrant in rat models, making it a useful tool for behavioral studies.

The compound JNJ-31020028 was also characterized as a brain-penetrant Y2 antagonist, capable of achieving approximately 90% receptor occupancy in the rat brain after subcutaneous administration. This property is crucial for investigating the role of central Y2 receptors and for the potential therapeutic application of these antagonists in neurological and psychiatric conditions. researchgate.net The development of such compounds represents a significant advancement, providing valuable pharmacological tools to probe the function of the Y2 receptor in both the brain and the periphery. nih.govscirp.org

Compound Data

Optimization for Binding Affinity and Selectivity

Synthetic Methodologies for Y2 Antagonist Development

The creation of Y2 receptor antagonists involves sophisticated chemical synthesis strategies. These methods are designed to efficiently produce the target molecules and, in the case of imaging agents, to incorporate a radionuclide. The choice of synthetic route can significantly impact yield, purity, and the feasibility of producing these compounds for research and clinical applications.

The synthesis of Y2 receptor antagonists, such as N-Methyl-JNJ-31020028, has been accomplished using both traditional batch synthesis and modern continuous flow chemistry. nih.govresearchgate.netmdpi.com Batch synthesis involves the sequential addition of reactants to a vessel, with each step of the reaction and workup being a discrete event. In contrast, continuous flow synthesis involves pumping reactants through a series of tubes or microreactors, where the reaction occurs continuously. nhsjs.comhelgroup.com

A notable comparison between these two methods was demonstrated in the synthesis of the non-radioactive N-Methyl-JNJ-31020028. nih.govresearchgate.netmdpi.com Continuous flow methodology proved to be significantly more efficient, offering a 92% yield, which was more than double the 43% yield obtained through conventional batch synthesis. nih.govresearchgate.netmdpi.com This highlights the potential of flow chemistry to improve the efficiency and scalability of producing Y2 receptor antagonists. nhsjs.com The increased efficiency in flow chemistry can be attributed to superior heat and mass transfer, precise control over reaction parameters, and the ability to operate at temperatures above the solvent's boiling point, leading to faster reaction times. nhsjs.comhelgroup.com

Table 1: Comparison of Synthesis Methods for N-Methyl-JNJ-31020028

Synthesis Method Yield Reference
Batch Synthesis 43% researchgate.net, mdpi.com, nih.gov
Continuous Flow Synthesis 92% researchgate.net, mdpi.com, nih.gov

The development of radiolabeled Y2 receptor antagonists is crucial for in vivo imaging studies, such as PET, which allow for the visualization and quantification of Y2 receptor distribution in the brain and other tissues. nih.govresearchgate.netresearchgate.net The synthesis of these imaging ligands involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the antagonist molecule. researchgate.netmdpi.com

The Y2 receptor antagonist N-Methyl-JNJ-31020028 has been successfully radiolabeled with ¹¹C to create N-[¹¹C]Me-JNJ-31020028 for use as a PET tracer. nih.govresearchgate.netmdpi.com The radiosynthesis is typically performed using a semi-automated system. snmjournals.org The process involves reacting the precursor, JNJ-31020028, with [¹¹C]methyl iodide ([¹¹C]CH₃I) in the presence of a base like sodium hydride (NaH) in a suitable solvent mixture such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). snmjournals.org

Following the reaction, the crude product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. snmjournals.org This process has been refined to yield N-[¹¹C]Me-JNJ-31020028 with a radiochemical purity greater than 99%. nih.govresearchgate.netmdpi.com The radiochemical yield (RCY) was reported to be 31%, with a molar activity of 156 GBq/μmol. nih.govresearchgate.netmdpi.com Such high purity and specific activity are essential for obtaining clear and accurate PET images. researchgate.net

The development of radiolabeled ligands is not limited to ¹¹C. Methodologies for labeling with other isotopes like ¹⁸F and Gallium-68 (⁶⁸Ga) are also being explored for various receptor systems, which could be adapted for future Y2 receptor antagonists. mdpi.comnih.gov

Table 2: Radiosynthesis Parameters for N-[¹¹C]Me-JNJ-31020028

Parameter Value Reference
Precursor JNJ-31020028 snmjournals.org
Radiolabeling Agent [¹¹C]Methyl Iodide researchgate.net
Radiochemical Purity >99% researchgate.net, mdpi.com, nih.gov
Radiochemical Yield 31% researchgate.net, mdpi.com, nih.gov
Molar Activity 156 GBq/μmol researchgate.net, mdpi.com, nih.gov

Table 3: Compound Names

Compound Name Full Chemical Name
JNJ-31020028 N-(4-(4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl)-3-fluorophenyl)-2-pyridin-3-ylbenzamide
N-Methyl-JNJ-31020028 N-(4-(4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl)-3-fluorophenyl)-N-methyl-2-pyridin-3-ylbenzamide
N-[¹¹C]Me-JNJ-31020028 N-(4-(4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl)-3-fluorophenyl)-N-[¹¹C]methyl-2-pyridin-3-ylbenzamide
BIBP 3226 (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-argininamide

Pharmacological Characterization of Y2 Receptor Antagonists

In Vitro Pharmacological Profiling

The in vitro characterization of Y2 receptor antagonists is fundamental to determining their potency, mechanism of action, and specificity. These assessments typically involve a combination of binding and functional assays.

Receptor binding affinity is a primary measure of a ligand's potency, typically determined through competitive radioligand displacement assays. In these assays, the antagonist's ability to displace a radiolabeled ligand from the Y2 receptor is quantified.

BIIE0246 was the first potent and selective non-peptide Y2 receptor antagonist to be characterized. nih.gov In radioligand binding studies using cells expressing the human Y2 receptor, BIIE0246 displaced [¹²⁵I]neuropeptide Y with a high affinity, showing an IC₅₀ value of 3.3 nM. nih.gov

Another well-characterized small molecule antagonist, JNJ-31020028, demonstrates high affinity for both human and rat Y2 receptors. nih.gov Its affinity, expressed as pIC₅₀ (the negative logarithm of the IC₅₀), was determined by its inhibition of peptide YY (PYY) binding to human Y2 receptors in KAN-Ts cells and to native Y2 receptors in rat hippocampus preparations. nih.gov The (R)-enantiomer, JNJ-31020028, shows high pIC₅₀ values for human, rat, and mouse Y2 receptors. medchemexpress.com

A third antagonist, JNJ-5207787, inhibited the binding of PYY with pIC₅₀ values of 7.00 for the human Y2 receptor and 7.10 for the rat Y2 receptor.

Functional assays are essential to confirm that a compound not only binds to the receptor but also blocks the functional response initiated by an agonist. Y2 receptors are Gαi-coupled, meaning their activation typically inhibits adenylate cyclase and modulates ion channels. nih.gov

The antagonistic properties of BIIE0246 were demonstrated in a functional bioassay using rat vas deferens, where it produced a concentration-dependent rightward shift in the dose-response curve of the agonist NPY, yielding a pA₂ value of 8.1. opnme.comopnme.com In a Ca²⁺ mobilization assay using cells co-expressing the Y2 receptor and a chimeric G-protein, BIIE0246 acted as an insurmountable antagonist. nih.gov

JNJ-31020028 was also confirmed as an antagonist with a pKₑ value of 8.04 in functional assays that measured the inhibition of PYY-stimulated calcium responses. nih.govnih.gov Similarly, JNJ-5207787 demonstrated antagonist activity by inhibiting PYY-stimulated [³⁵S]GTPγS binding, with a pIC₅₀ of 7.2. nih.gov

High selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5) is a critical feature for a pharmacological tool, ensuring that observed effects can be confidently attributed to Y2 receptor blockade. opnme.com

BIIE0246 exhibits excellent subtype selectivity, with a more than 600-fold lower affinity for rat Y1, Y4, and Y5 receptors in radioligand binding assays. opnme.comopnme.com The IC₅₀ values for these other subtypes were all greater than 10,000 nM. opnme.com

JNJ-31020028 and JNJ-5207787 also show high selectivity, with binding affinities for human Y1, Y4, and Y5 receptors that are over 100-fold lower than their affinity for the Y2 receptor. nih.govnih.gov

To rule out confounding effects from interactions with other, unrelated receptor systems, Y2 antagonists are typically screened against a broad panel of GPCRs, ion channels, and transporters. This off-target profiling is crucial for validating the compound as a specific tool.

BIIE0246 was tested against a panel of 60 different receptor types and enzymes and showed no significant bioactivity. opnme.com A subsequent screening against 40 CNS-relevant targets revealed sub-micromolar affinity only for the α1A adrenergic receptor and the μ- and κ-opioid receptors. opnme.comopnme.com

JNJ-5207787 was evaluated against a panel of 50 different receptors, ion channels, and transporters and showed no significant binding affinity at concentrations up to 1 μM, with the exception of the sodium channel 2 site. nih.gov

Selectivity Against Other NPY Receptor Subtypes (Y1, Y4, Y5)

In Vivo Pharmacological Characterization

While in vitro assays provide crucial data on molecular interactions, in vivo studies are necessary to confirm that a compound can reach its target in a living organism and exert a functional effect.

Receptor occupancy studies measure the percentage of target receptors that are bound by a drug at a given dose. This is often assessed ex vivo using receptor autoradiography after systemic administration of the compound. nih.govresearchgate.net

For JNJ-31020028, ex vivo receptor autoradiography in rats demonstrated significant brain penetration and target engagement. nih.govresearchgate.net Following subcutaneous administration, the compound achieved approximately 90% occupancy of Y2 receptor binding sites at a dose of 10 mg/kg. nih.gov An analog from the same chemical series also showed significant brain penetrance, with approximately 50% Y2 receptor occupancy in the rat brain. nih.gov

Table of Mentioned Compounds

Compound Name Description
BIIE0246 A selective, non-peptide NPY Y2 receptor antagonist.
JNJ-31020028 A potent, selective, brain-penetrant small-molecule NPY Y2 receptor antagonist.
JNJ-5207787 A selective, non-peptidic NPY Y2 receptor antagonist.
BIBO3304 A selective NPY Y1 receptor antagonist.
Peptide YY (PYY) An endogenous peptide agonist for NPY receptors.
Neuropeptide Y (NPY) An endogenous peptide agonist for NPY receptors.

Duration of Action in Animal Models

The duration of action is a critical parameter for a pharmacological tool, determining its utility in various experimental designs. For Y2 receptor antagonists, this has been characterized in several animal models.

One of the most extensively studied Y2 receptor antagonists, BIIE0246, has a relatively short duration of action in vivo. nih.gov In anesthetized pigs, the antagonistic effects of BIIE0246 on peptide YY (PYY)-evoked splenic vasoconstriction showed significant recovery just 30 minutes after administration, with the response no longer significantly inhibited after 90 minutes. nih.govnih.gov Similarly, in mice, the half-life of BIIE0246 after intravenous or intraperitoneal application was estimated to be less than three hours. opnme.comopnme.comfrontiersin.org Despite this short half-life, it is considered more suitable for chronic administration studies than other Y2-receptor antagonists due to its comparatively longer half-life. frontiersin.orgnih.gov For sustained effects in vivo, continuous infusion of BIIE0246 may be advantageous. nih.gov

Another notable Y2 receptor antagonist, JNJ-31020028, has also been evaluated for its temporal effects. Following systemic delivery in rats, its maximum effect on increasing norepinephrine (B1679862) release in the hypothalamus was observed 30 minutes post-administration. nih.govresearchgate.net This indicates a relatively rapid onset and a defined window of peak activity.

Table 1: Duration of Action of Representative Y2 Receptor Antagonists in Animal Models

Compound Animal Model Measured Effect Duration of Action Citation
BIIE0246 Pig Antagonism of PYY-evoked splenic vasoconstriction Significant recovery at 30 min; no significant inhibition at 90 min. nih.govnih.gov
BIIE0246 Mouse Systemic half-life < 3 hours opnme.comopnme.comfrontiersin.org
JNJ-31020028 Rat Hypothalamic norepinephrine release Peak effect at 30 min post-administration. nih.govresearchgate.net

Systemic versus Central Administration Effects

The route of administration is a key determinant of a drug's pharmacological profile, particularly for targets within the central nervous system (CNS). The distinction between systemic and central administration is crucial for Y2 receptor antagonists due to the receptor's presence in both the periphery and the brain. opnme.comopnme.com

BIIE0246 is a large, peptidomimetic molecule with poor drug-like properties, including low permeability. opnme.com Consequently, its ability to cross the blood-brain barrier after systemic administration is very limited. opnme.comopnme.com Studies have shown a brain-to-plasma ratio of only 0.2% thirty minutes after an intraperitoneal injection, indicating poor central availability. opnme.comopnme.com Therefore, to investigate the effects of blocking central Y2 receptors, BIIE0246 is typically administered directly into the CNS via intracerebroventricular (i.c.v.) or intrathecal injection, or by direct microinjection into specific brain regions like the arcuate nucleus or the central amygdala. opnme.comopnme.comnih.govresearchgate.netnih.gov This localized administration bypasses the blood-brain barrier and allows for the specific study of central Y2 receptor functions, such as their role in anxiety and feeding behavior. researchgate.netnih.gov

In contrast, JNJ-31020028 was developed as a small molecule, non-peptidic antagonist with good brain penetration. nih.govresearchgate.net Unlike BIIE0246, JNJ-31020028 effectively crosses the blood-brain barrier following systemic (e.g., subcutaneous) administration. nih.govresearchgate.netncats.io Ex vivo receptor autoradiography has demonstrated that systemic administration of JNJ-31020028 leads to significant and dose-dependent occupancy of Y2 receptors in the brain, with nearly complete inhibition of radioligand binding in the hippocampus at a 10 mg/kg dose. nih.govncats.io This characteristic allows for the investigation of central Y2 receptor antagonism's effects, such as on anxiety-like behaviors, through convenient systemic delivery, avoiding the need for invasive central injections. nih.govnih.govncats.io Studies have confirmed that systemic administration of JNJ-31020028 can reverse anxiety-like behavior in animal models of alcohol withdrawal. nih.govncats.io

Table 2: Comparison of Systemic vs. Central Administration of Y2 Receptor Antagonists

Compound Administration Route Key Characteristic Typical Use Citation
BIIE0246 Systemic (i.p., i.v.) Poor blood-brain barrier penetration. Studying peripheral Y2 receptor effects. opnme.comopnme.comfrontiersin.org
Central (i.c.v., intrathecal) Bypasses blood-brain barrier. Studying central Y2 receptor effects (e.g., anxiety, feeding). opnme.comopnme.comnih.govresearchgate.net
JNJ-31020028 Systemic (s.c.) Good blood-brain barrier penetration and central receptor occupancy. Studying central Y2 receptor effects without invasive surgery. nih.govresearchgate.netncats.io
Central Not typically required due to brain permeability. N/A nih.gov

Preclinical Investigations of Y2 Receptor Antagonism in Physiological Systems

Regulation of Energy Homeostasis and Metabolism

The Y2 receptor is deeply implicated in the complex signaling network that governs energy homeostasis. Antagonism of this receptor has been shown to have varied and sometimes contradictory effects on food intake, body weight, and metabolic parameters, depending on the specific preclinical model and the physiological state of the animal.

Impact on Food Intake Regulation

The role of the Y2 receptor in controlling appetite is complex. Centrally, particularly in the arcuate nucleus of the hypothalamus, Y2 receptors are involved in the anorexigenic (appetite-suppressing) effects of Peptide YY (PYY) 3-36. jnmjournal.org Blockade of these central Y2 receptors with the specific antagonist BIIE0246 has been shown to blunt the appetite-suppressing effects of PYY3-36. jnmjournal.orgopnme.com In fact, specific deletion of hypothalamic Y2 receptors can lead to increased food intake. plos.org

Effects on Body Weight and Adiposity

The influence of Y2 receptor antagonism on body weight and fat mass is a key area of investigation, with findings often dependent on the underlying NPY levels and diet. In mice with normal NPY levels on a standard diet, peripheral administration of the Y2 receptor antagonist BIIE0246 actually increased body weight gain. nih.gov However, in a diet-induced obesity model with elevated NPY levels, the same antagonist reduced the gain in fat mass. nih.gov This suggests that the therapeutic potential of Y2 antagonists for obesity may be most relevant in conditions of NPY excess, such as that induced by chronic stress. nih.gov

Genetic studies further highlight the complex role of Y2 receptors. Germline knockout of Y2 receptors has been associated with reduced body weight and adiposity on both regular and high-fat diets. frontiersin.org Similarly, an adult-onset knockdown of peripheral Y2 receptors confers resistance to diet-induced obesity. frontiersin.org However, other studies have reported conflicting results, with both increases and decreases in body weight observed following Y2 receptor deletion, indicating the complexity of its regulatory role. pnas.org

Compound/Model Effect on Body Weight Effect on Adiposity Reference
BIIE0246 (in mice with normal NPY on chow)Increased gain- nih.gov
BIIE0246 (in diet-induced obese mice with high NPY)-Reduced gain nih.gov
Y2 Receptor Knockout (germline)ReducedReduced frontiersin.org
Y2 Receptor Knockdown (peripheral, adult-onset)Resistant to diet-induced obesity- frontiersin.org
JNJ-31020028 (in ovariectomized mice)Reduced- nih.gov

Influence on Glucose and Cholesterol Metabolism

Preclinical evidence suggests that Y2 receptor antagonism can favorably modulate glucose and cholesterol levels. Genetic deletion of Y2 receptors has been shown to improve glucose and cholesterol metabolism in genetically obese and type 2 diabetic ob/ob mice. frontiersin.org Furthermore, mice with an adult-onset knockdown of peripheral Y2 receptors exhibit improved glucose clearance. frontiersin.org

Pharmacological interventions have produced similar findings. In diabetic rats, treatment with a peripheral Y2-receptor antagonist was found to decrease serum cholesterol and triglyceride levels. nih.gov In diet-induced obese mice with elevated NPY, the Y2 antagonist BIIE0246 lowered serum cholesterol levels relative to body adiposity. nih.gov However, in wildtype mice on a standard diet, the same antagonist led to metabolic disturbances, including hypercholesterolemia. nih.gov

Intervention Model Effect on Glucose Metabolism Effect on Cholesterol Metabolism Reference
Y2 Receptor Knockout (germline)ob/ob miceImprovedImproved frontiersin.org
Y2 Receptor Knockdown (peripheral, adult-onset)MiceImproved glucose clearance- frontiersin.org
Peripheral Y2 AntagonistDiabetic rats-Decreased serum cholesterol and triglycerides nih.gov
BIIE0246Diet-induced obese mice with high NPY-Lowered serum cholesterol nih.gov
BIIE0246Wildtype mice on chowHyperinsulinemiaHypercholesterolemia nih.gov

Bone Metabolism and Formation

Emerging evidence points to a significant role for the NPY-Y2 receptor axis in the skeletal system, with a particularly strong influence exerted from the central nervous system.

Central Regulation of Bone Formation

The hypothalamus is a key site for the regulation of bone mass, and Y2 receptors within this brain region play a critical role. jci.orgbioscientifica.com Studies have shown that Y2 receptors in the hypothalamus act to inhibit osteoblast function. bioscientifica.com Selective deletion of Y2 receptors specifically in the hypothalamus of adult mice leads to a significant increase in trabecular bone volume, mimicking the phenotype seen in mice with a global Y2 receptor knockout. jci.orgnih.gov This central effect appears to be mediated through the autonomic nervous system, as no significant changes in key hormones regulating bone metabolism were observed. jci.org This central regulatory circuit is thought to be leptin-dependent, as the bone-anabolic effects of Y2 receptor deletion are more pronounced in the presence of leptin. spandidos-publications.com

Indirect Effects on Osteoblast and Osteoclast Activity

The central antagonism of Y2 receptors translates to significant changes in bone cell activity. Mice with a hypothalamic deletion of Y2 receptors show stimulated osteoblast activity and an increased rate of bone mineralization and formation. jci.orgnih.gov Similarly, germline Y2 receptor knockout mice exhibit greater osteoblast activity. nih.gov Pharmacological blockade with the Y2 antagonist JNJ-31020028 in a mouse model of postmenopausal osteoporosis resulted in increased whole-body bone mineral density, vertebral trabecular bone volume, and trabecular thickness. nih.gov

Interestingly, while the primary effect of central Y2 receptor signaling appears to be on bone formation, there are also indirect effects on bone resorption. In ovariectomized mice treated with JNJ-31020028, a decrease in the serum marker of bone resorption, C-terminal telopeptide 1 (CTX-1), was observed. nih.gov However, ex vivo studies on bone marrow cells from these treated mice showed that the antagonist did not directly affect osteoblast or osteoclast formation, further supporting the hypothesis of a central mechanism of action. nih.gov

Intervention/Model Effect on Osteoblasts Effect on Osteoclasts Effect on Bone Mass/Density Reference
Hypothalamic Y2 Receptor DeletionStimulated activity, increased mineralization rateNo effect on surface measurementsIncreased trabecular bone volume jci.orgnih.gov
Germline Y2 Receptor KnockoutGreater activity-Increased trabecular bone volume nih.govjci.org
JNJ-31020028 (in ovariectomized mice)Indirectly increased formationIndirectly decreased resorption (lower serum CTX-1)Increased whole-body bone mineral density and trabecular bone volume nih.gov

Gastrointestinal Function

Preclinical investigations have highlighted the significant role of Y2 receptor antagonism in modulating various aspects of gastrointestinal physiology. These studies, primarily utilizing the selective Y2 receptor antagonist BIIE0246, have demonstrated that the Y2 receptor is a key regulator of intestinal motility and secretion.

Modulation of Intestinal Smooth Muscle Activity

The Y2 receptor plays a distinct role in the direct regulation of intestinal smooth muscle tone. Studies on isolated colon preparations from mice have shown that agonists that preferentially act on Y2 receptors, such as Peptide YY (3-36) (PYY(3-36)), induce contractions of the longitudinal smooth muscle. nih.gov The involvement of the Y2 receptor in this contractile response was confirmed by the ability of the selective Y2 antagonist, BIIE0246, to block the effects of Y2-preferring agonists like Neuropeptide Y (NPY) and PYY(3-36) on the basal tone of the smooth muscle in wild-type mice. nih.gov

Interestingly, in these studies, while BIIE0246 effectively blocked agonist-induced contractions, it did not alter the basal muscle tone on its own, suggesting that under normal conditions, there isn't a significant tonic activation of Y2 receptors on the myenteric neurons that control muscle activity. nih.gov Further supporting the direct action on the muscle, the effects of Y-agonists on contraction were not affected by tetrodotoxin (B1210768) (TTX), a neurotoxin that blocks nerve impulses. nih.gov This indicates that the Y2 receptors mediating contraction are located directly on the smooth muscle cells rather than on the myenteric neurons that innervate them. nih.gov

In tissues from Y2 receptor knockout (Y2−/−) mice, the contractile responses to the Y2-preferred agonist PYY(3-36) were absent, providing definitive evidence for the role of this receptor in mediating smooth muscle contraction. nih.govnih.gov In these knockout tissues, residual contractile responses to NPY were abolished by the Y1 receptor antagonist BIBO3304, indicating a role for the Y1 receptor in the absence of Y2. nih.gov

Table 1: Effect of Y2 Receptor Antagonism on Intestinal Smooth Muscle Contraction

Preparation Agonist Antagonist Observed Effect Reference
Mouse Colon Longitudinal Muscle (Y2+/+)NPY, PYY(3-36)BIIE0246Blockade of agonist-induced increase in basal tone nih.gov
Mouse Colon Longitudinal Muscle (Y2+/+)Y-agonistsTetrodotoxin (TTX)No effect on agonist-induced contractile responses nih.gov
Mouse Colon Longitudinal Muscle (Y2−/−)PYY(3-36)-Insensitive to agonist-induced contraction nih.govnih.gov
Mouse Colon Longitudinal Muscle (Y2−/−)NPYBIBO3304Abolished residual Y1-mediated responses nih.gov

Effects on Mucosal Ion Transport

The Y2 receptor exerts a significant, albeit indirect, influence on mucosal ion transport in both mouse and human colon. nih.govnih.gov Preclinical studies have shown that Y2 receptors are tonically activated by endogenous peptides like NPY and PYY, leading to a reduction in mucosal ion secretion. nih.gov This effect is mediated through Y2 receptors located on submucosal neurons, which are inhibitory in nature. nih.gov

The application of the selective Y2 receptor antagonist BIIE0246 to mouse and human colon mucosa preparations resulted in an increase in the short-circuit current (Isc), which is a measure of net ion transport. nih.gov This increase indicates a blockade of a tonic inhibitory signal, effectively promoting secretion. The effect of BIIE0246 was significantly reduced by tetrodotoxin (TTX), confirming the neuronal basis of this Y2 receptor-mediated action. nih.govnih.gov

In Y2 receptor knockout mice, the effect of BIIE0246 on mucosal ion transport was absent, further solidifying the role of the Y2 receptor in this regulatory pathway. nih.govguidetopharmacology.org These findings collectively suggest that tonic activation of presynaptic Y2 receptors on submucosal neurons inhibits the release of neurotransmitters that would normally stimulate epithelial ion secretion. nih.govnih.gov Therefore, antagonism of the Y2 receptor removes this inhibitory brake, leading to an increase in ion transport. nih.gov

Table 2: Impact of Y2 Receptor Antagonism on Mucosal Ion Transport

Tissue Compound Effect on Short-Circuit Current (Isc) Implication Reference
Mouse & Human Colon MucosaBIIE0246 (Y2 Antagonist)Increased IscBlockade of tonic inhibitory Y2 tone nih.gov
Mouse & Human Colon MucosaBIIE0246 + TTXAttenuated increase in IscY2 receptors are on submucous neurons nih.gov
Y2+/+ Mouse Colon MucosaBIIE0246Increased IscPresence of inhibitory Y2 tone nih.gov
Y2−/− Mouse Colon MucosaBIIE0246No change in IscY2 receptor is necessary for the inhibitory tone nih.gov

Neuroendocrine Regulation

The Y2 receptor plays a crucial role in the intricate communication between the nervous and endocrine systems, influencing hormone secretion and the body's response to stress.

Control of Gonadotropin Secretion

Preclinical studies suggest that Y2 receptors are involved in the regulation of the reproductive axis. Specifically, research indicates that fasting-induced inhibition of the gonadotropic axis is influenced by Y4 receptors, while the somatotropic axis is regulated by Y2 receptors. researchgate.net In studies on mice, fasting leads to a decrease in the expression of Gonadotropin-Releasing Hormone (GnRH) in the medial preoptic area. researchgate.net While Y4 receptors appear to be the primary mediators of this fasting-induced suppression of the gonadotropic axis, the interplay between different NPY receptors is complex. researchgate.net The antagonism of Y2 receptors could potentially influence this system, although direct studies focusing solely on the effect of Y2 antagonists on gonadotropin secretion are less common. However, the known interactions between NPY receptor subtypes suggest that blocking Y2 receptors could indirectly affect the signaling pathways that control the release of gonadotropins like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.netguidetopharmacology.org

Impact on Stress-Induced Hormonal Responses (e.g., corticosterone)

The Y2 receptor is significantly implicated in the modulation of the body's hormonal response to stress. ebm-journal.org In preclinical models, stress is known to increase the release of Corticotropin-Releasing Hormone (CRH), which subsequently triggers the release of corticosterone (B1669441). ebm-journal.org The NPY system, including the Y2 receptor, is a key player in regulating this stress axis. nih.gov

Studies have shown that Y2 receptor antagonists can attenuate the effects of stress. For example, the Y2 receptor antagonist JNJ-31020028 has been found to attenuate the reduction in food intake caused by stress in fasted rats. nih.gov This suggests that Y2 receptor signaling is involved in mediating the physiological and behavioral responses to stressful stimuli. In female rats, there is a noted higher plasma corticosterone level following stress exposure, and while NPY expression is generally lower in females, the response to stress and the role of NPY receptors can be sexually dimorphic. mdpi.com The antagonism of Y2 receptors, which are often presynaptic autoreceptors that inhibit NPY release, can lead to an increase in NPY availability. nih.gov This increased NPY can then act on other NPY receptors, such as Y1, to produce anxiolytic and stress-reducing effects, which may include the normalization of stress-induced elevations in corticosterone. nih.gov

Table 3: Y2 Receptor Antagonism and Stress-Hormone Regulation

Model Y2 Antagonist Observed Effect Potential Mechanism Reference
Fasted rats under stressJNJ-31020028Attenuated stress-induced reduction in food intakeModulation of the central stress response pathways nih.gov
General stress modelsY2 AntagonistsAnxiolytic effectsIncreased NPY availability acting on Y1 receptors nih.gov

Central Nervous System Physiology

Y2 receptors are widely expressed in the central nervous system (CNS) and are involved in a variety of physiological processes, including mood, anxiety, and cognition. nih.govmdpi.com The development of brain-penetrant Y2 receptor antagonists has been a significant step in exploring the therapeutic potential of targeting this receptor for CNS disorders. nih.govresearchgate.net

Preclinical studies have demonstrated that Y2 receptor antagonism can produce anxiolytic and antidepressant-like effects. nih.govresearchgate.net For instance, the Y2 antagonist BIIE0246 has been shown to have anxiolytic effects in the elevated plus-maze test. nih.gov Newer, small-molecule Y2 antagonists that can cross the blood-brain barrier have also been developed and tested. nih.govnih.gov One such antagonist, JNJ-31020028, has shown anxiolytic properties in models of alcohol withdrawal and nicotine-induced anxiety. nih.gov Another brain-penetrant antagonist, SF-11, demonstrated antidepressant-like effects in the forced swim test in rats. researchgate.net

The anxiogenic effects of Y2 receptor activation are thought to be related to their presynaptic location, where they act as autoreceptors to reduce the release of NPY. nih.govresearchgate.net By blocking these autoreceptors, Y2 antagonists can enhance NPY signaling, which is known to have anxiolytic effects, primarily through the Y1 receptor. nih.govresearchgate.net

Furthermore, mice lacking the Y2 receptor have shown reduced attention and increased impulsivity, suggesting a role for this receptor in cognitive functions, possibly by modulating glutamatergic transmission in the hippocampus or dopaminergic tone in the cortex. nih.gov

Table 4: Effects of Y2 Receptor Antagonists in the Central Nervous System

Y2 Antagonist Preclinical Model Observed Behavioral Effect Reference
BIIE0246Elevated plus-mazeAnxiolytic nih.gov
JNJ-31020028Alcohol withdrawal, Nicotine-induced anxietyAnxiolytic nih.gov
SF-11Forced swim test (rats)Antidepressant-like researchgate.net
Y2 receptor knockout miceVisual attention and inhibitory response control testsReduced attention, increased impulsivity nih.gov

Regulation of Neurotransmitter Release (e.g., norepinephrine (B1679862), GABA, glutamate)

Antagonism of the presynaptic Y2 receptor has been shown to disinhibit the release of several key neurotransmitters, a mechanism with significant therapeutic potential. nih.govnih.gov

Norepinephrine The Y2 receptor is known to be colocalized with norepinephrine in central noradrenergic neurons and the peripheral sympathetic nervous system. researchgate.netfrontiersin.org Studies utilizing Y2 receptor antagonists have demonstrated their ability to increase norepinephrine levels. For instance, the selective Y2 receptor antagonist JNJ-31020028 was found to increase the release of norepinephrine in the rat hypothalamus. researchgate.net In vivo studies in pigs showed that while the Y2 antagonist BIIE0246 alone did not affect the nerve stimulation-evoked overflow of noradrenaline (norepinephrine), it successfully abolished the inhibitory effect of the Y2 agonist Peptide YY (PYY). nih.gov Furthermore, when the alpha(2)-adrenoceptor antagonist yohimbine (B192690) was administered, which increased basal and evoked norepinephrine release, subsequent administration of BIIE0246 did not cause a further increase. nih.gov

GABA Y2 receptors are critically involved in the regulation of GABAergic transmission. They are located on presynaptic GABAergic terminals and their activation leads to a decrease in GABA release. nih.govnih.gov Functional studies in the centromedial amygdala (CEm) have shown that Y2 receptor agonists reduce inhibitory synaptic transmission. nih.govresearchgate.net Conversely, a lack of Y2 receptors results in an increase in GABA release at these inhibitory synapses. nih.govresearchgate.net This suggests that Y2 receptor antagonists could enhance GABAergic transmission by blocking the receptor's inhibitory influence. In the bed nucleus of the stria terminalis (BNST), Y2 receptors have also been shown to mediate the presynaptic inhibition of GABA release. jneurosci.org

Glutamate (B1630785) The release of glutamate, the primary excitatory neurotransmitter in the brain, is also under the inhibitory control of Y2 receptors. nih.gov Activation of Y2 receptors has been consistently shown to inhibit the release of glutamate from presynaptic terminals in various brain regions, including the hippocampus. nih.govuc.pt Gene therapy studies have demonstrated that vectors expressing NPY can inhibit glutamate release, an effect that is significantly modulated by the co-expression of the Y2 receptor. embopress.org The Y2 receptor-mediated inhibition of glutamate release is thought to contribute to the neuroprotective effects observed with NPY system activation. researchgate.net Antagonism of these receptors would, therefore, be expected to increase glutamate release, a mechanism that could be relevant in conditions characterized by hypo-glutamatergic states.

Table 1: Effect of Y2 Receptor Modulation on Neurotransmitter Release

Neurotransmitter Effect of Y2 Receptor Agonism Effect of Y2 Receptor Antagonism/Deletion Brain Region/System Compound(s) Studied
Norepinephrine Inhibits release nih.gov Increases release researchgate.net Hypothalamus, Peripheral Sympathetic Nerves JNJ-31020028, BIIE0246 researchgate.netnih.gov
GABA Reduces release/transmission nih.govnih.govresearchgate.net Increases release (in knockout models) nih.govresearchgate.net Centromedial Amygdala, Thalamus PYY3-36 nih.govresearchgate.net
Glutamate Inhibits release nih.govuc.pt Expected to increase release Hippocampus NPY, NPY(13-36) uc.pt

Preclinical Investigations of Y2 Receptor Antagonism in Disease Models

Neuropsychiatric and Behavioral Disorders

Functional alterations in NPY signaling at the Y2 receptor have been implicated in stress-related neuropsychiatric conditions, including depression and anxiety disorders. embopress.orgnih.gov Preclinical studies using Y2 receptor antagonists and Y2 receptor knockout mice have consistently demonstrated that blocking Y2 receptor function can produce anxiolytic and antidepressant-like effects. nih.govjneurosci.org These findings suggest that Y2 receptor antagonists may be beneficial for treating certain psychiatric diseases by enhancing NPY neurotransmission. embopress.orgnih.gov The neuropeptide Y system is a potential therapeutic target for compounds aimed at treating neurological and psychiatric disorders where the balance between glutamate (B1630785) and GABA is disturbed. researchgate.netresearchgate.netnih.gov

Anxiety-Like Behaviors

Blockade of Y2 receptors has been shown to produce anxiolytic-like effects in various animal models. frontiersin.orgnih.gov The administration of selective Y2 receptor antagonists demonstrates a clear anti-anxiety profile in behavioral tests such as the elevated plus-maze (EPM) and social interaction tests. frontiersin.orgnih.govresearchgate.net

Studies using the Y2 receptor antagonist BIIE0246 have shown it exerts anxiolytic-like effects in the EPM. nih.govprotagenic.com Similarly, mice with a genetic deletion of the Y2 receptor (Y2 knockout mice) exhibit a low-anxiety phenotype, showing suppressed anxiety-related behaviors in the EPM, light/dark test, and open field paradigms. frontiersin.orgnih.gov This genetic evidence supports the pharmacological findings, suggesting that the Y2 receptor plays a role in counterbalancing the anxiolytic effects of NPY. frontiersin.orgnih.gov Further research involving site-specific deletion of the Y2 gene has identified the basolateral (BLA) and central (CEA) nuclei of the amygdala as critical sites for the Y2-mediated regulation of anxiety. jneurosci.org Deletion of Y2 receptors in these specific amygdaloid regions resulted in reduced anxiety-like behavior. jneurosci.org

Compound/ModelAnimal ModelBehavioral TestKey FindingSource(s)
Y2 Receptor Antagonists RodentsElevated Plus-Maze, Conflict TestsDemonstrated anxiolytic-like effects. frontiersin.orgnih.gov
BIIE0246 RatsElevated Plus-Maze (EPM)Showed an anxiolytic-like profile. nih.govprotagenic.com
Y2 Knockout Mice MiceEPM, Light/Dark Test, Open FieldDisplayed a low-anxiety phenotype and reduced anxiety-related behaviors. frontiersin.orgnih.gov
Y2 Gene Deletion in BLA/CEA MiceEPM, Light/Dark TestIncreased open arm time/entries and time in the light, indicating reduced anxiety. jneurosci.org

Depressive-Like Behaviors

Antagonism of the Y2 receptor has been reported to produce antidepressant effects in animal models. rsc.org Mice that lack the Y2 receptor exhibit antidepressant-like phenotypes. rsc.org Pharmacological studies support this, showing that administration of the Y2 receptor antagonist BIIE0246 induces antidepressant-like effects in mice. nih.gov

In the forced swim test (FST), a common model for assessing depressive-like behavior, the selective Y2 receptor antagonist BIIE0246 decreased immobility time in olfactory bulbectomized (OBX) rats, an animal model of depression. nih.gov Another brain-penetrant Y2 receptor antagonist, SF-11, also demonstrated antidepressant potential by decreasing immobility time in the FST in rats. acs.org This effect was found to be specific and not due to general changes in locomotor activity. acs.org These findings provide a strong rationale for the antidepressant potential of Y2 receptor antagonists. rsc.orgacs.org

Compound/ModelAnimal ModelBehavioral TestKey FindingSource(s)
Y2 Knockout Mice MiceGeneral BehaviorExhibited an antidepressant-like phenotype. rsc.org
BIIE0246 MiceNot SpecifiedInduced antidepressant-like effects. nih.gov
BIIE0246 Olfactory Bulbectomized (OBX) RatsForced Swim Test (FST)Decreased immobility time, indicating an antidepressant effect. nih.gov
SF-11 RatsForced Swim Test (FST)Decreased immobility time, suggesting antidepressant-like activity. acs.org

Alcohol Consumption and Alcohol Withdrawal-Induced Anxiety

The role of Y2 receptor antagonism in modulating alcohol-related behaviors has yielded complex results. Some studies suggest that blocking Y2 receptors can reduce alcohol intake. For instance, intracerebroventricular infusion of the selective Y2 receptor antagonist BIIE0246 was found to reduce operant self-administration of ethanol (B145695) in Wistar rats. researchgate.netunimi.it Another Y2 antagonist, CYM-9840, also potently attenuated alcohol self-administration and motivation for alcohol in rats. diva-portal.org

Despite the mixed results on consumption, there is consistent evidence that Y2 receptor antagonists are effective in mitigating the negative affective states associated with alcohol withdrawal. researchgate.netnih.gov JNJ-31020028 successfully reversed the anxiogenic effects of withdrawal from a single bolus dose of alcohol, as measured in the elevated plus-maze. researchgate.netnih.gov Similarly, the antagonist CYM-9840 also reversed "hangover" anxiety in the EPM. diva-portal.org This confirms the anxiolytic-like properties of NPY Y2 antagonism and suggests its potential use in treating negative emotional states following alcohol withdrawal. researchgate.netnih.gov

CompoundAnimal ModelBehavioral TestKey FindingSource(s)
BIIE0246 Wistar RatsOperant Ethanol Self-AdministrationReduced responding for ethanol. researchgate.net
CYM-9840 RatsOperant Alcohol Self-AdministrationAttenuated alcohol self-administration. diva-portal.org
JNJ-31020028 Wistar & P-RatsOperant Alcohol Self-AdministrationDid not affect alcohol consumption or relapse-like behavior. nih.gov
JNJ-31020028 RatsElevated Plus-Maze (Withdrawal)Reversed alcohol withdrawal-induced anxiety. researchgate.netnih.gov
CYM-9840 RatsElevated Plus-Maze (Withdrawal)Reversed acute alcohol withdrawal-induced anxiety. diva-portal.org

Cognitive Processes and Memory Modulation

The NPY Y2 receptor is implicated in cognitive functions, particularly in memory processes mediated by the hippocampus. frontiersin.orgnih.gov Experiments using Y2 receptor knockout mice and Y2 receptor antagonists have highlighted the important role these receptors play in the memory-related effects of NPY. frontiersin.orgnih.gov The Y2 receptor has been linked to the modulation of learning and memory, although its precise function is still under debate. mdpi.comphypha.ir

For example, re-expression of Y2 receptors specifically in the dorsal hippocampus of Y2 knockout mice was found to decrease spatial memory. frontiersin.orgnih.gov In a rat model of Alzheimer's disease, administration of NPY improved both passive avoidance and cognitive memory. phypha.ir Interestingly, pretreatment with the Y2 antagonist BIIE-0246 did not reverse this memory-enhancing effect of NPY, suggesting that NPY's beneficial cognitive effects in this model may not be mediated through the Y2 receptor. phypha.ir Conversely, studies with Y2 receptor agonists have shown that their administration can impair spatial working memory and selective associative learning. nih.govnih.gov This indicates that signaling at the Y2 receptor is critical for a number of cognitive functions. nih.govnih.gov

Emotion Regulation and Arousal

The NPY system, including the Y2 receptor, is deeply involved in the regulation of emotional behavior and arousal. mdpi.comresearchgate.netebm-journal.org Y2 receptors are believed to mediate anxiogenic (anxiety-producing) actions, in contrast to the anxiolytic effects mediated by Y1 receptors. jneurosci.org This is supported by findings that the administration of Y2 receptor agonists produces anxiogenic effects. nih.gov

Studies in Y2 knockout mice have shown that the absence of these receptors leads to reduced neuronal activation in brain regions relevant to processing motivated and anxiety-related behaviors in response to emotional stressors. nih.gov Specifically, when exposed to the elevated plus-maze, mice lacking Y2 receptors exhibited less neuronal activation in areas like the amygdala, cingulate cortex, and nucleus accumbens compared to wildtype animals. nih.gov This reduced neuronal excitability is thought to contribute to the lower anxiety-related behavior observed in these mice. nih.gov Antagonism of Y2 receptors is therefore being investigated as a strategy to modulate emotional control and responses to stress. mdpi.comresearchgate.net

Neurological Disorders

The NPY system is a potential therapeutic target for a variety of neurological illnesses, including epilepsy, ischemia, and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. researchgate.netresearchgate.netnih.gov The Y2 receptor, in particular, has been implicated in the pathophysiology of these conditions. mdpi.comresearchgate.net In the hippocampus, for example, the seizure-suppressant effects of NPY appear to be primarily mediated through the activation of Y2 receptors. frontiersin.org Gene therapy approaches using viral vectors to overexpress both NPY and its Y2 receptor have shown antiepileptic effects in preclinical rodent models of epilepsy. frontiersin.org The neuroprotective roles of Y2 receptor ligands are an active area of investigation, with the goal of developing effective therapeutic strategies for these challenging neurological disorders. researchgate.netresearchgate.netnih.gov

Epilepsy and Seizure Suppression

The neuropeptide Y (NPY) system is recognized for its significant role in modulating neuronal excitability, with NPY itself acting as an endogenous anticonvulsant. nih.gov The anti-seizure effects of NPY are primarily mediated through Y2 and Y5 receptors. nih.gov Studies utilizing Y2 receptor antagonists have been crucial in elucidating the specific contribution of this receptor to seizure modulation.

In hippocampal slice models, neuropeptide Y has been shown to inhibit epileptiform activity. nih.gov The application of a selective Y2 receptor antagonist can block the inhibitory action of NPY, demonstrating the receptor's critical role in mediating this anti-epileptic effect. nih.govmdpi.com For instance, in whole-cell patch-clamp analyses of hippocampal dentate gyrus preparations, a Y2 antagonist blocked the ability of NPY to decrease paroxysmal depolarizing shifts and action potentials. mdpi.com This indicates that the seizure-suppressing action of NPY in the hippocampus is dependent on Y2 receptor activation.

Furthermore, gene therapy approaches that involve the overexpression of both NPY and its Y2 receptor have shown significant seizure-suppressant effects in rodent models of temporal lobe epilepsy. frontiersin.orgnih.gov The inclusion of the Y2 receptor in these therapies is based on evidence that its activation is key to the antiepileptic effects of NPY. frontiersin.org In models of chronic epilepsy, co-expression of NPY and the Y2 receptor was sufficient to reduce the frequency and duration of spontaneous seizures. nih.gov The necessity of the Y2 receptor for NPY's anticonvulsant effects was highlighted in studies with Y2 receptor knockout mice, where NPY's ability to inhibit epileptiform activity was diminished. nih.gov

Table 1: Effects of Y2 Receptor Antagonism in Epilepsy Models

Model System Antagonist Used Key Finding Citation
Hippocampal Slices (in vitro) Selective Y2 Antagonist Blocked the inhibitory effect of NPY on epileptiform activity. nih.govnih.govmdpi.com
Hippocampal Kindling (in vivo) Y2 Receptor Knockout Mice NPY's anti-epileptiform action was partially inhibited. nih.gov
Kainic Acid-Induced Seizures Y2 Receptor Knockout Mice Did not show more severe seizures compared to wild-type, suggesting a more complex role for Y2 receptors in generalized seizures. nih.gov
Human Epileptic Tissue (in vitro) Selective Y2 Antagonist Abolished the inhibitory effect of NPY on epileptiform activity. nih.gov

Parkinson's Disease (Neuroprotection)

Studies on both cell and animal models of PD have shown that NPY can protect dopaminergic cells from 6-hydroxydopamine (6-OHDA)-induced toxicity. nih.govnih.gov This neuroprotection manifests as the preservation of the nigrostriatal dopamine (B1211576) pathway. nih.gov Crucially, the neuroprotective effects of NPY were absent in mice treated with a Y2 receptor antagonist, as well as in mice genetically deficient in the Y2 receptor. nih.govresearchgate.net This strongly suggests that NPY's beneficial actions in PD models are dependent on the Y2 receptor. nih.govnih.gov

The mechanism underlying this neuroprotection involves the activation of the ERK1/2 and Akt signaling pathways, which are triggered by the stimulation of the Y2 receptor by NPY. nih.govnih.gov The use of pharmacological antagonists for the Y2 receptor has been instrumental in confirming that NPY exerts its neuroprotective effects by acting directly on DA cells and terminals via this receptor. researchgate.netnih.gov

Table 2: Role of Y2 Receptor Antagonism in Parkinson's Disease Models

Model System Key Observation Effect of Y2 Antagonist Implication Citation
6-OHDA-induced toxicity (in vitro/in vivo) NPY protects dopaminergic neurons from degeneration. Blocked the neuroprotective effects of NPY. NPY's neuroprotection is mediated through the Y2 receptor. nih.govresearchgate.netnih.gov
Rat and Mice Models of PD NPY preserved the nigrostriatal dopamine pathway. NPY had no neuroprotective effects in mice treated with a Y2 antagonist. Confirms Y2 receptor dependency for NPY's therapeutic potential. nih.gov
Cell Culture Models NPY stimulation of Y2 receptor activates ERK1/2 and Akt pathways. Antagonist use confirmed Y2 as the mediating receptor. Elucidates the signaling pathway involved in neuroprotection. nih.govnih.gov

Alzheimer's Disease Models (Memory Impairment, Autophagy)

The role of the Y2 receptor in Alzheimer's disease (AD) is complex, with studies investigating its involvement in memory and cellular processes like autophagy yielding nuanced results. The Y2 receptor has been implicated in the neuroprotective effects of NPY against amyloid-beta (Aβ) toxicity. nih.govjneurosci.org

In some animal models of AD, intracerebroventricular administration of NPY was found to prevent Aβ-induced spatial memory impairments, and this effect was attributed to the Y2 receptor. nih.gov Further studies showed that a Y2 receptor inhibitor, Y2-Antagonist-2 (referred to in studies as BIIE0246), could block the protective effects of NPY fragments against Aβ-induced damage in primary neuronal cells. jneurosci.org This suggests that activation of the Y2 receptor is a key mechanism through which NPY exerts its neuroprotective functions in the context of AD. nih.govjneurosci.org The neuroprotective properties of NPY mediated through Y2 receptors may involve the activation of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. researchgate.netnih.gov

However, another study using a rat model of AD induced by amyloid-beta (Aβ1-42) presented a different outcome. In this model, while NPY administration improved both passive avoidance and cognitive memory, the administration of the Y2 antagonist BIIE0246 did not reverse this memory-enhancing effect of NPY. phypha.ir Furthermore, while Aβ treatment significantly reduced the hippocampal expression of Beclin-1, a key protein in autophagy, neither NPY nor the Y2 antagonist had any effect on its levels. phypha.ir This suggests that under certain experimental conditions, the memory-improving effects of NPY may not be solely dependent on the Y2 receptor, and that Y2 receptor antagonism does not appear to directly modulate autophagy in this specific AD model. phypha.ir

Table 3: Effects of Y2 Receptor Antagonism in Alzheimer's Disease Models

Model System Endpoint Effect of Y2 Antagonist (BIIE0246) Citation
Aβ-challenged primary neurons Neuroprotection (synaptophysin levels) Blocked the neuroprotective effect of NPY fragments. jneurosci.org
Aβ-induced AD model (rats) Memory Impairment Did not reverse the memory-improving effects of NPY. phypha.ir
Aβ-induced AD model (rats) Autophagy (Beclin-1 expression) No effect on Beclin-1 levels. phypha.ir
General AD Models Neuroprotection Implicated in mediating NPY's neuroprotective effects against Aβ toxicity. nih.govnih.gov

Oncology: Neuroblastoma

Neuroblastoma, a pediatric tumor of the sympathetic nervous system, often expresses both NPY and its Y2 receptor. nih.govnih.gov This has led to the investigation of Y2 receptor antagonism as a therapeutic strategy, with this compound (studied as BIIE0246) showing significant promise in preclinical models. nih.govmdpi.com The Y2 receptor is expressed on both tumor cells and endothelial cells within the tumor microenvironment, making it a dual target. nih.govnih.gov

Inhibition of Tumor Cell Proliferation

In neuroblastoma, an autocrine loop exists where NPY secreted by tumor cells stimulates their own proliferation via the Y2 receptor. frontiersin.org The use of a Y2 receptor antagonist disrupts this loop. nih.gov In vitro studies have demonstrated that this compound (BIIE0246) leads to a dose-dependent inhibition of neuroblastoma cell growth. nih.gov This reduction in proliferation is achieved by preventing the activation of the p44/42 mitogen-activated protein kinase (MAPK) pathway, which is normally stimulated by endogenous NPY. nih.govnih.gov The growth-inhibitory effects observed with the Y2 antagonist are similar to those achieved by using small interfering RNA (siRNA) to silence either NPY or the Y2 receptor itself. nih.govnih.gov In vivo, treatment with a Y2 antagonist significantly inhibited the growth of neuroblastoma xenografts, which was associated with a decrease in the proliferation marker Ki67. nih.govnih.gov

Anti-angiogenic Effects and Tumor Vascularization

The Y2 receptor plays a critical role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. frontiersin.orgsemanticscholar.org NPY released by neuroblastoma cells can act in a paracrine manner on Y2 receptors expressed on endothelial cells, stimulating their proliferation and promoting vascularization. nih.govaacrjournals.org

Induction of Apoptosis in Cancer Cells

In addition to inhibiting proliferation, blocking the Y2 receptor can also induce apoptosis, or programmed cell death, in neuroblastoma cells. nih.govmdpi.com In vitro treatment of SK-N-BE(2) neuroblastoma cells with this compound (BIIE0246) resulted in an increase in apoptosis, as measured by caspase 3/7 activity. nih.gov This pro-apoptotic effect is linked to the upregulation of the pro-apoptotic protein Bim, which occurs as a consequence of blocking the NPY/Y2R/MAPK survival pathway. nih.govmdpi.com In vivo, the inhibition of neuroblastoma xenograft growth by the Y2 antagonist was associated not only with reduced proliferation but also with a significant increase in apoptosis, as measured by TUNEL staining. nih.govnih.gov

Table 4: Effects of Y2 Receptor Antagonism in Neuroblastoma

Effect In Vitro Findings In Vivo Findings (Xenograft Models) Mechanism Citation
Inhibition of Proliferation Dose-dependent inhibition of cell growth (MTS assay); decreased BrdU positive cells. Significant inhibition of tumor growth; decreased Ki67 staining. Blockade of endogenous NPY-induced p44/42 MAPK activation. nih.govnih.gov
Anti-angiogenesis Reduced proliferation of endothelial cells induced by neuroblastoma-conditioned media. Decreased tumor vascularization; increased focal fibrosis. Inhibition of paracrine NPY signaling on endothelial Y2 receptors. nih.govnih.govfrontiersin.org
Induction of Apoptosis Increased caspase 3/7 activity. Increased TUNEL positive cells. Upregulation of the pro-apoptotic protein Bim. nih.govnih.govmdpi.com

Signaling Pathways in Neuroblastoma (e.g., p44/42 MAPK)dntb.gov.ua

Neuroblastoma, a pediatric tumor originating from sympathetic precursor cells, frequently expresses the sympathetic neurotransmitter Neuropeptide Y (NPY) and its receptors, particularly the Y2 receptor (Y2R). nih.govnih.govfrontiersin.org The interaction between NPY and Y2R establishes an autocrine loop that is crucial for maintaining and stimulating tumor cell proliferation. nih.govfrontiersin.orgnih.gov Research has identified the p44/42 mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, as a key signaling cascade activated by NPY in neuroblastoma cells. nih.govmdpi.com

Preclinical studies have demonstrated that the stimulation of neuroblastoma cell proliferation by NPY is mediated through the activation of the p44/42 MAPK pathway. nih.gov Consequently, the antagonism of the Y2 receptor has emerged as a promising therapeutic strategy to disrupt this signaling axis. The specific Y2 receptor antagonist, BIIE0246, has been shown to effectively block the activation of the p44/42 MAPK pathway that is induced by endogenous NPY. nih.govnih.govresearchgate.net

The inhibition of the NPY/Y2R pathway directly leads to a decrease in the phosphorylation and activation of p44/42 MAPK. nih.gov This disruption of signaling has significant downstream effects on tumor cell fate. The primary outcomes of reduced p44/42 MAPK activation are a decrease in the rate of cell proliferation and an induction of apoptosis. nih.govnih.govmdpi.com The pro-apoptotic effect has been specifically linked to the up-regulation of the protein Bim. nih.govmdpi.com

In vitro investigations using neuroblastoma cell lines have provided detailed insights into these mechanisms. In the SK-N-BE(2) neuroblastoma cell line, treatment with a Y2R antagonist resulted in a dose-dependent reduction in the levels of phosphorylated p44/42 MAPK. nih.gov These molecular changes were correlated with a decrease in cell viability and proliferation, alongside an increase in caspase 3/7 activity, indicating apoptosis. nih.gov Similar growth-inhibiting effects were observed when NPY or Y2R expression was silenced using siRNA. nih.govnih.gov

The table below summarizes the findings from a study on the SK-N-BE(2) cell line, illustrating the impact of a Y2R antagonist on the p44/42 MAPK pathway and subsequent cellular processes.

Cell LineTreatmentKey FindingsCellular Outcome
SK-N-BE(2) Y2R Antagonist (10⁻⁸ to 10⁻⁶M)Dose-dependent decrease in phosphorylated p44/42 MAPK levels. nih.govDecreased cell proliferation and increased apoptosis. nih.gov
SK-N-BE(2) NPY siRNA / Y2R siRNASimilar growth-inhibitory effects to Y2R antagonist treatment. nih.govnih.govReduced proliferation and induction of apoptosis. nih.govnih.gov

In vivo studies using neuroblastoma xenograft models in mice have corroborated these in vitro findings. Administration of a Y2R antagonist significantly inhibited the growth of both SK-N-BE(2) and SK-N-AS xenografts. nih.govnih.gov This tumor growth inhibition was directly associated with decreased activation of p44/42 MAPK within the tumor tissue, as well as reduced proliferation markers (Ki67) and increased apoptosis (TUNEL) staining. nih.govnih.gov

Advanced Research Methodologies for Y2 Antagonist Studies

In Vitro Cellular and Tissue Models

In vitro models provide a controlled environment to study the direct interactions between Y2 antagonists and their target receptors at the cellular and tissue level. These assays are fundamental for initial screening, characterization of binding affinity, and functional antagonism.

Isolated Tissue Preparations (e.g., rat vas deferens, colon mucosae, hippocampal slices)

Isolated tissues provide a more complex physiological environment than cell lines, allowing for the study of Y2 antagonists on intact neural and smooth muscle circuits.

Rat Vas Deferens: The rat vas deferens is a classic bioassay for Y2 receptor activity. Electrical stimulation of this tissue causes twitch responses that are inhibited by NPY and other Y2 agonists. Y2 antagonists are evaluated by their ability to reverse this inhibition. The antagonistic properties of BIIE0246 were demonstrated by its ability to produce a concentration-dependent rightward shift in the dose-response curve of NPY, a hallmark of competitive antagonism. phypha.irresearchgate.net Similarly, JNJ-31020028 was shown to block the NPY(13-36)-induced decrease in twitch contraction amplitude in this preparation. researchgate.netnih.gov

Colon Mucosae: Preparations of colon mucosa from both humans and rodents are used in Ussing chambers to study electrogenic ion transport. In this system, Y2 receptors, located on submucosal neurons, mediate an inhibitory tone on ion secretion. frontiersin.orgfrontiersin.orgnih.gov The Y2 antagonist BIIE0246 has been shown to increase the basal short-circuit current (Isc) and attenuate the effects of the Y2-preferring agonist PYY(3-36), confirming the presence of a tonically active, Y2-mediated inhibitory pathway. frontiersin.orgfrontiersin.org These studies in both human and mouse colon demonstrate that Y2 receptors are key modulators of intestinal secretion. frontiersin.org

Hippocampal Slices: Brain slices, particularly from the hippocampus, are critical for studying the role of Y2 receptors in synaptic transmission and neuronal excitability. NPY is known to suppress excitatory synaptic transmission in the hippocampus via presynaptic Y2 receptors. The Y2 antagonist BIIE0246 has been instrumental in confirming this role. In rat hippocampal slices, BIIE0246 potently suppresses the inhibitory effects of NPY on synaptic potentials and epileptiform activity, indicating a dominant role for the Y2 receptor in controlling hippocampal excitability.

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic effects and therapeutic potential of Y2 antagonists in a whole-organism context. These models bridge the gap between in vitro findings and potential clinical applications.

Rodent Models (Rats, Mice)

Rats and mice are the most common species used to investigate the physiological roles of the NPY system and the effects of Y2 antagonists. These models are used to study a wide array of behaviors and metabolic processes. For example, central administration of the Y2 antagonist BIIE0246 has been shown to produce antidepressant-like effects in mice. frontiersin.org In rats, Y2 antagonists have been evaluated for their effects on anxiety, alcohol consumption, and feeding behavior. The brain-penetrant Y2 antagonist JNJ-31020028 reversed anxiety-like behavior in rats following alcohol withdrawal. frontiersin.org

Genetically Modified Models (e.g., Y2 Receptor Knockout Mice, Transgenic Mice)

Genetically modified animals, particularly knockout mice lacking the Y2 receptor (Y2R-/-), are powerful tools for validating the specificity of pharmacological antagonists and for dissecting the receptor's precise physiological functions. frontiersin.org The anorectic effects of the Y2 agonist PYY3-36 were abolished in Y2 receptor-deficient mice, and this effect was mimicked in wild-type rodents by co-administration of the Y2 antagonist BIIE0246. This demonstrates a convergence of evidence from both genetic and pharmacological models. Studies comparing Y2 knockout mice with wild-type mice treated with a Y2 antagonist help to distinguish between developmental compensations in the knockout model and the acute effects of receptor blockade. For instance, some studies have noted that while Y2 knockout mice show reduced anxiety, the effects of Y2 antagonists can vary, suggesting potential interactions with genetic background or compensatory changes during development.

Disease-Specific Animal Models (e.g., diet-induced obesity, alcohol dependence, neuroblastoma xenografts, AD models)

To test the therapeutic potential of Y2 antagonists, researchers use animal models that mimic specific human diseases.

Diet-Induced Obesity (DIO): Rodents fed a high-fat or "Western" diet develop obesity and metabolic disturbances, serving as a model for human metabolic syndrome. The Y2 antagonist BIIE0246 was found to prevent diet-induced obesity in transgenic mice that overexpress NPY, suggesting a therapeutic potential in conditions of NPY excess. However, in wild-type mice on the same diet, the antagonist paradoxically enhanced obesity, highlighting the complex role of peripheral Y2 receptors in energy balance. Other studies in DIO rats showed that the Y2 antagonist JNJ-31020028 did not lead to weight increase compared to controls.

Alcohol Dependence: Animal models of alcohol dependence are used to screen for potential treatments. Central administration of the Y2 antagonist BIIE0246 was shown to suppress the self-administration of ethanol (B145695) in rats, particularly in those with a history of dependence. These findings suggest that Y2 receptors are a potential target for developing novel pharmacological treatments for alcoholism. However, studies with another antagonist, JNJ-31020028, did not find an effect on alcohol consumption, indicating that the effects may be ligand-specific.

Neuroblastoma Xenografts: In this cancer model, human neuroblastoma cells (like SK-N-BE(2) or SK-N-AS) are implanted into immunodeficient mice, where they form tumors. nih.govmdpi.com In vivo studies have demonstrated that systemic treatment with the Y2 antagonist BIIE0246 significantly inhibits the growth of these xenografts. nih.govmdpi.comresearchgate.net The mechanism involves both a direct anti-proliferative and pro-apoptotic effect on the cancer cells and an anti-angiogenic effect, reducing the tumor's blood supply. ambeed.comnih.govmdpi.com

Alzheimer's Disease (AD) Models: Animal models of AD are often created by intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptides, which induces memory impairment. researchgate.net The neuroprotective effects of NPY in AD models are thought to be mediated, in part, through Y2 receptors. frontiersin.orgphypha.ir In one study using a rat model of AD, administration of NPY improved memory, and co-administration of the Y2 antagonist BIIE-0246 did not reverse this improvement, suggesting the memory-enhancing effects of NPY in this specific context may not be solely dependent on the Y2 receptor. researchgate.net Other research indicates that Y2 receptor activation can be neuroprotective against Aβ toxicity and excitotoxicity. nih.gov

Interactive Table: Y2 Antagonist Research in Disease-Specific Animal Models
Disease ModelAnimalAntagonist ExampleKey FindingReference
Diet-Induced ObesityMice (NPY-overexpressing)BIIE0246Prevented diet-induced obesity and reduced fat mass gain.
Alcohol DependenceRatsBIIE0246Suppressed ethanol self-administration, especially in dependent rats.
Neuroblastoma XenograftMiceBIIE0246Inhibited tumor growth via anti-proliferative and anti-angiogenic effects. nih.govmdpi.comresearchgate.net
Alzheimer's DiseaseRats (Aβ-injected)BIIE0246Did not block the memory-improving effects of exogenously administered NPY. researchgate.net

Molecular and Biochemical Techniques

Gene Expression Analysis (e.g., mRNA, siRNA studies)

The investigation of Y2 receptor antagonists often involves a detailed analysis of gene expression to understand their impact on cellular signaling and function. Techniques such as messenger RNA (mRNA) analysis and small interfering RNA (siRNA) studies are pivotal in elucidating the mechanisms of action of these compounds. nih.govmdpi.com

Studies have utilized real-time reverse transcription PCR (real-time RT-PCR) and microarray analysis to compare gene expression profiles in the presence and absence of Y2 receptor antagonists. For instance, in HepG2 cells, treatment with the Y2 receptor antagonist BIIE0246 led to the upregulation of 743 entities and the downregulation of 492 entities out of 54,675 probe sets. oatext.com The downregulated genes were significantly associated with 44 biological processes, including the sterol responsive element binding protein (SREBP) signaling pathway. oatext.com This suggests that NPY, acting through the Y2 receptor, may stimulate SREBP signaling and cholesterol synthesis, an effect that is counteracted by Y2 receptor antagonists. oatext.com

Furthermore, siRNA technology offers a powerful approach to specifically silence the expression of the Y2 receptor gene (NPY2R), allowing researchers to mimic the effects of a Y2 antagonist and to study the direct consequences of reduced Y2 receptor function. nih.govnih.gov In neuroblastoma cell lines, transfection with Y2R siRNA resulted in a significant decrease in Y2R mRNA and protein levels, leading to reduced cell growth. nih.gov This growth-inhibitory effect was not rescued by the addition of exogenous Neuropeptide Y (NPY), confirming that the effect is directly mediated by the reduction in Y2 receptor expression. nih.gov Co-transfection with both NPY and Y2R siRNAs can even augment the growth-inhibitory effects, highlighting the intricate role of the NPY/Y2R system in cell proliferation. nih.gov

These gene expression studies are crucial for identifying the downstream molecular pathways affected by Y2 receptor antagonism and for validating the Y2 receptor as a therapeutic target in various diseases. nih.govnih.govnih.gov

Protein Expression Analysis (e.g., Western blot)

Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins, such as the Y2 receptor, in response to treatment with antagonists. nih.govnih.govresearchgate.net This method allows researchers to assess the direct impact of antagonists on the abundance of the Y2 receptor protein and downstream signaling molecules.

In studies involving neuroblastoma cells, treatment with the Y2 receptor antagonist BIIE0246 was shown to decrease the levels of phosphorylated p44/42 mitogen-activated protein kinase (MAPK), a key signaling protein involved in cell proliferation. nih.govnih.gov This finding suggests that the antagonist blocks the NPY-induced activation of the MAPK pathway. nih.govnih.gov Similarly, in a rat model of Alzheimer's disease, while amyloid-beta treatment reduced the hippocampal expression of Beclin-1, a protein involved in autophagy, neither NPY nor the Y2 receptor antagonist BIIE0246 affected its expression levels. phypha.ir

Furthermore, Western blot analysis has been instrumental in confirming the overexpression or knockdown of the Y2 receptor in gene therapy and siRNA experiments. nih.govembopress.org For example, in studies using lentiviral vectors to overexpress the Y2 receptor in hippocampal neurons, Western blot analysis of membrane fractions confirmed a significant increase in Y2 receptor protein levels. embopress.org Conversely, in cells transfected with Y2R siRNA, Western blotting demonstrated a reduction in Y2 receptor protein levels, corroborating the efficacy of the gene silencing. nih.gov

The technique has also been used to investigate changes in Y2 receptor expression in different brain regions following antagonist treatment. For instance, after administration of a Y2 receptor antagonist, an increased expression of the Y2 receptor was observed in the hippocampus, while a decreased expression was found in the prefrontal cortex. researchgate.net These findings highlight the region-specific effects of Y2 receptor antagonism on protein expression.

Neuroimaging Techniques

Positron Emission Tomography (PET) Imaging for Receptor Biodistribution and Occupancy

Positron Emission Tomography (PET) is a non-invasive neuroimaging technique that allows for the in vivo visualization and quantification of receptor distribution and occupancy in the brain. mdpi.commdpi.comfrontiersin.org This methodology has been crucial in the preclinical and clinical development of Y2 receptor antagonists.

The development of specific PET radioligands for the Y2 receptor, such as N-[11C]Me-JNJ-31020028, has enabled researchers to map the anatomical distribution of Y2 receptors in the living brain. mdpi.comsnmjournals.orgnih.gov Studies in pigs and mice have shown that the biodistribution of these radiotracers aligns with the known expression patterns of Y2 receptors, with notable binding in the hippocampus, thalamus, and caudate. mdpi.comsnmjournals.orgnih.gov

PET imaging is also invaluable for conducting receptor occupancy studies. By administering a Y2 receptor antagonist and then a PET radioligand, researchers can determine the extent to which the antagonist binds to and blocks the Y2 receptors at different doses. This information is critical for understanding the pharmacokinetic and pharmacodynamic relationship of a drug. For example, ex vivo receptor autoradiography following subcutaneous administration of JNJ-31020028 in rats demonstrated occupancy of Y2 receptor binding sites. snmjournals.org

Furthermore, PET studies can provide insights into the functional role of Y2 receptors in various physiological and pathological processes. mdpi.comresearchgate.net Given the involvement of Y2 receptors in feeding behavior, cognitive processes, and emotional regulation, PET imaging serves as a powerful tool to investigate how Y2 receptor antagonism modulates these functions in living subjects. mdpi.com

Electrophysiological Recordings

Electrophysiological recordings are essential for directly measuring the effects of Y2 receptor antagonists on neuronal activity. These techniques, which include in vitro slice recordings and in vivo recordings, provide real-time information about changes in neuronal firing, synaptic transmission, and network oscillations. ahajournals.orgresearchgate.netnih.gov

Studies using in vitro slice preparations of the suprachiasmatic nucleus (SCN), the brain's master circadian clock, have shown that NPY can inhibit neuronal firing. nih.govjneurosci.org However, the application of Y2 receptor agonists advanced the circadian rhythm without affecting cell firing, suggesting that different NPY receptor subtypes mediate distinct physiological responses. nih.govjneurosci.org

In the context of cardiac electrophysiology, Y2 receptor antagonists have been investigated for their potential to mitigate the pro-arrhythmic effects of sympathetic nervous system activation. ahajournals.orgresearchgate.net In a study on pigs, the selective Y2 receptor antagonist BIIE0246 was found to reduce the heart rate and action potential duration changes induced by sympathetic stimulation. ahajournals.orgresearchgate.net This suggests that NPY, released during sympathetic activation, suppresses vagal tone by acting on Y2 receptors on parasympathetic nerves, and that blocking these receptors can help restore autonomic balance. ahajournals.orgresearchgate.net

Furthermore, electrophysiological recordings in brain regions like the thalamus and amygdala have helped to elucidate the role of Y2 receptors in modulating synaptic transmission. frontiersin.orgnih.govstanford.edu Y2 receptor activation typically leads to the inhibition of neurotransmitter release, a presynaptic effect. frontiersin.orgstanford.edu By using Y2 receptor antagonists in these recording preparations, researchers can block this inhibition and study the resulting changes in neuronal excitability and synaptic plasticity. For instance, in the centromedial amygdala, the Y2 receptor agonist PYY3-36 was shown to reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), an effect that would be blocked by a Y2 antagonist. nih.gov

Interactive Data Table: Research Findings on Y2-Antagonist-2

Technique Key Finding Compound(s) Studied Model System Reference(s)
Gene Expression Analysis Downregulation of sterol responsive element binding protein (SREBP) signaling pathway.BIIE0246HepG2 cells oatext.com
Gene Expression Analysis Y2R siRNA knockdown resulted in decreased cell growth.Y2R siRNANeuroblastoma cells (SK-N-BE(2)) nih.gov
Protein Expression Analysis Decreased phosphorylation of p44/42 MAPK.BIIE0246Neuroblastoma cells (SK-N-BE(2), SK-N-AS) nih.govnih.gov
Protein Expression Analysis Increased Y2R expression in the hippocampus and decreased expression in the prefrontal cortex.Y2R antagonistRat brain researchgate.net
PET Imaging Visualized biodistribution of Y2 receptors in brain areas like the hippocampus.N-[11C]Me-JNJ-31020028Pig, Mouse brain mdpi.comsnmjournals.orgnih.gov
Electrophysiology Reduced heart rate and ventricular activation recovery interval changes during sympathetic stimulation.BIIE0246Pig heart (in vivo) ahajournals.orgresearchgate.net
Electrophysiology Y2 receptor agonists advanced circadian rhythm without inhibiting cell firing, suggesting distinct receptor functions.NPY 13-36, (Cys2,8-aminooctanoic acid5,24,D-Cys27)-NPYRat suprachiasmatic nucleus slices nih.govjneurosci.org

Future Directions in Y2 Receptor Antagonist Research

Development of Novel Y2 Antagonist Chemotypes

The initial exploration of Y2 antagonists was dominated by peptide-based compounds, such as BIIE0246. rsc.org While valuable as research tools, their therapeutic potential is often limited by their peptidic nature. rsc.org Consequently, a major focus has been the discovery of small-molecule, non-peptidic Y2 antagonists suitable for in vivo studies. nih.gov

High-throughput screening (HTS) campaigns have been instrumental in this effort, leading to the identification of several distinct and novel chemotypes. nih.gov For instance, one HTS campaign identified four new chemotypes with IC50 values ranging from 0.19 to 4.4 μM. nih.gov These initial "hits" provide a foundation for systematic structure-activity relationship (SAR) exploration. nih.govresearchgate.net

Future development will likely focus on:

Improving Potency and Selectivity: Medicinal chemistry efforts continue to refine initial hits to create compounds with higher affinity and greater selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, Y5) and unrelated GPCRs. rsc.orgnih.gov For example, systematic exploration of a hit molecule from an HTS screen led to the discovery of highly potent antagonists with IC50 values as low as 12 nM. nih.govresearchgate.net

Optimizing Physicochemical Properties: A critical goal is to develop antagonists with favorable properties, such as good aqueous solubility and the ability to cross the blood-brain barrier for CNS applications. rsc.org

Exploring Diverse Scaffolds: The identification of varied chemical scaffolds, from benzothiophenes to piperidinylindoline cinnamides, reduces the risk of off-target effects and provides multiple avenues for optimization. rsc.orgresearchgate.net The development of new fluorescent ligands for related receptor types, for instance, showcases how new chemotypes can be designed to probe receptor function. acs.org

Elucidation of Regional and Context-Dependent Y2 Receptor Function

The function of the Y2 receptor is not uniform throughout the body; it is highly dependent on its location in the brain and the specific physiological or pathological context. nih.gov Y2 receptors are widely distributed in the central nervous system, with particularly high expression in the hippocampus, amygdala, hypothalamus, and various cortical regions. biorxiv.orgnih.govd-nb.info This distribution is distinct from other NPY receptors like the Y1 subtype, suggesting different functional roles. nih.gov

Future research will need to clarify:

Region-Specific Roles: The effects of Y2 antagonism can vary significantly by brain region. For example, blocking Y2 receptors in the hippocampus has been shown to improve spatial memory retrieval, while actions in the amygdala are linked to anxiety and fear responses. biorxiv.orgresearchgate.net Localized administration of antagonists or region-specific genetic deletion of the receptor will be crucial to dissect these distinct functions. biorxiv.orgresearchgate.net

Context-Dependent Effects: The outcome of Y2 receptor blockade can depend on the state of the organism. For instance, the Y2 antagonist BIIE0246 was found to prevent diet-induced obesity in mice with excess NPY but paradoxically enhanced obesity in control mice, highlighting a context-dependent interaction with energy homeostasis pathways. frontiersin.org Similarly, the role of Y2 receptors in anxiety is complex, with some studies showing anxiolytic effects of antagonism while others suggest anxiogenic outcomes depending on the specific neural circuits involved. nih.govnih.gov

Experience-Dependent Plasticity: There is evidence that the Y2 receptor undergoes experience-dependent changes, shifting between high- and low-affinity states, which could modulate glutamate (B1630785) release and impact memory processes. biorxiv.orgresearchgate.net Understanding these plastic changes is a key area for future study.

Investigation of Y2 Antagonist Interactions with Other Neurotransmitter Systems

Y2 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit the release of NPY itself. nih.govsnmjournals.org They also function as heteroreceptors, modulating the release of other key neurotransmitters. This cross-talk is fundamental to the effects of Y2 antagonists.

Key interactions for future exploration include:

NPY/Y1 Receptor System: A primary mechanism proposed for the anxiolytic and antidepressant-like effects of Y2 antagonists is that by blocking the presynaptic feedback inhibition, they increase the local concentration of NPY. rsc.orgnih.gov This enhanced NPY release is then thought to act on postsynaptic Y1 receptors, which are known to mediate anxiolytic effects. rsc.orgnih.gov

Glutamatergic System: Y2 receptor activation inhibits the release of glutamate, the brain's main excitatory neurotransmitter. nih.govnih.gov Therefore, Y2 antagonists may enhance glutamatergic transmission, a mechanism that could underlie their effects on learning, memory, and synaptic plasticity. biorxiv.orgnih.gov

GABAergic, Dopaminergic, and Noradrenergic Systems: Y2 receptor activation has been shown to inhibit the release of GABA, dopamine (B1211576), and noradrenaline. nih.gov Consequently, Y2 antagonists could potentially enhance the signaling of these systems, with wide-ranging implications for mood, motivation, and arousal. The specific behavioral effect would depend on the brain region and the dominant neurotransmitter system being modulated. nih.gov

Leptin System: In the context of bone metabolism, Y2 receptor signaling in the hypothalamus appears to be dependent on leptin. Deletion of the Y2 receptor has a much stronger osteogenic effect in the presence of leptin, indicating a critical interaction between these two pathways in the central regulation of bone mass. spandidos-publications.com

Exploration of Y2 Antagonism in Emerging Preclinical Disease Areas

While initial research has focused on conditions like anxiety, depression, and obesity, the widespread functions of the NPY system suggest that Y2 antagonists could have therapeutic potential in a variety of other diseases. nih.govpatsnap.com

Emerging preclinical areas of interest include:

Pain: Both Y1 and Y2 receptors are involved in mediating pain signals in the brain. nih.govacs.org In models of bone cancer pain, for example, NPY has been shown to reduce pain-like behaviors via both Y1 and Y2 receptor activation, suggesting a complex role for the system. acs.org Further investigation is needed to determine if Y2 antagonists could be beneficial, potentially by enhancing Y1-mediated analgesia.

Substance Use Disorders: Y2 receptors have been implicated in the modulation of alcohol intake. nih.gov Y2 receptor knockout mice consume less ethanol (B145695), and the antagonist BIIE0246 can reduce alcohol self-administration in dependent rats. nih.gov This suggests that Y2 antagonists could be explored for treating alcohol use disorder. Dual-agonists targeting GLP-1 and NPY2 receptors are also being considered for opioid use disorder. imrpress.com

Osteoarthritis and Bone Disorders: NPY signaling through Y2 receptors in joints promotes cartilage degradation, and Y2 antagonists can attenuate these effects in preclinical models. spandidos-publications.com Centrally, blocking hypothalamic Y2 receptors increases bone formation, suggesting a role for Y2 antagonists in treating osteoporosis. spandidos-publications.comnih.gov

Cancer: NPY can promote angiogenesis (the formation of new blood vessels) via Y2 receptors, which is critical for tumor growth. spandidos-publications.comnih.gov The Y2 antagonist BIIE0246 has been shown to reduce tumor vascularization in neuroblastoma models, opening a potential avenue for Y2 antagonists as anti-cancer agents. spandidos-publications.comnih.gov

Itch (Pruritus): The NPY/Y2 system appears to play a role in regulating itch. Y2 receptors are co-expressed with itch-associated markers on primary afferent neurons, and stimulating these receptors can reduce scratching behavior induced by histamine (B1213489) and IL-31, a cytokine involved in atopic dermatitis. diva-portal.org This suggests that the Y2 system is a potential target for developing novel anti-itch therapies. diva-portal.org

Q & A

Q. What experimental methodologies are recommended for validating the target specificity of Y2-Antagonist-2 in receptor-binding studies?

To ensure target specificity, employ radioligand displacement assays using labeled Y2 receptor agonists/antagonists, coupled with CRISPR-Cas9 knockout models to confirm absence of off-target binding. Validate results with competitive binding curves and cross-check against related receptor subtypes (e.g., Y1, Y4) to rule out cross-reactivity. Include negative controls (e.g., wild-type vs. knockout cells) and replicate experiments across independent batches to address variability .

Q. How can researchers optimize in vitro dose-response studies for this compound to account for tissue-specific receptor density?

Use tissue homogenates or primary cell cultures from relevant organs (e.g., hypothalamus, pancreas) to model physiological receptor distribution. Apply Schild regression analysis to calculate pA2 values, ensuring dose ranges span 3–4 log units. Normalize data to receptor expression levels quantified via Western blot or qPCR to contextualize efficacy thresholds .

Q. What statistical approaches are critical for analyzing contradictory efficacy data across preclinical models of this compound?

Implement meta-analytic frameworks to harmonize data from divergent models (e.g., rodent vs. non-human primates). Use mixed-effects models to account for interspecies variability in receptor signaling pathways. Prioritize Bland-Altman plots to visualize systematic biases and sensitivity analyses to identify confounding variables (e.g., dosing schedules, metabolic differences) .

Q. Which biomarkers should be prioritized to assess this compound’s functional impact in metabolic disorder models?

Focus on circulating NPY levels , insulin sensitivity indices (HOMA-IR), and adipokine profiles (leptin, adiponectin). Complement with tissue-level markers such as AMPK phosphorylation in liver biopsies and hypothalamic c-Fos activation to link mechanistic pathways to phenotypic outcomes .

Q. How should researchers address batch-to-batch variability in synthetic this compound during pharmacokinetic studies?

Standardize compound purity via HPLC-UV/MS quantification and validate using reference standards from accredited suppliers. Include internal controls (e.g., spiked plasma samples) in each assay batch. Apply interclass correlation coefficients (ICC) to quantify variability and adjust dosing calculations accordingly .

Advanced Research Questions

Q. What strategies resolve contradictions between in silico predictions and empirical data on this compound’s allosteric modulation?

Re-evaluate docking simulations using cryo-EM receptor structures to refine binding pocket models. Conduct mutagenesis studies (e.g., alanine scanning) to validate critical residues for antagonist-receptor interactions. Compare molecular dynamics trajectories with experimental binding kinetics (e.g., surface plasmon resonance) to identify discrepancies in conformational sampling .

Q. How can researchers design a longitudinal study to assess chronic this compound effects while controlling for compensatory receptor upregulation?

Implement staggered dosing regimens with washout phases to detect rebound effects. Use real-time qPCR to monitor Y2 receptor mRNA levels in target tissues. Incorporate conditional knockout models to isolate receptor-mediated adaptations from off-target pathways. Apply Bayesian hierarchical models to analyze time-dependent response curves .

Q. What integrative approaches reconcile conflicting data on this compound’s role in appetite regulation versus glucose homeostasis?

Deploy multivariate path analyses to disentangle direct receptor antagonism from secondary hormonal feedback (e.g., ghrelin, GLP-1). Utilize dual-tracer positron emission tomography (PET) to map receptor occupancy dynamics in appetite and glucose-regulatory brain regions. Validate with tissue-specific knockout models to isolate peripheral vs. central effects .

Q. Which methods validate the translational relevance of this compound findings from animal models to human pathophysiology?

Conduct ex vivo receptor autoradiography on human post-mortem tissues to confirm target expression patterns. Use induced pluripotent stem cell (iPSC)-derived neurons to model human Y2 receptor signaling. Compare pharmacodynamic endpoints (e.g., cAMP inhibition) across species using standardized assay conditions .

Q. How should researchers optimize high-throughput screening (HTS) pipelines for identifying this compound synergists or resistance mechanisms?

Integrate fluorescence polarization assays for rapid binding kinetics with RNA-seq post-HTS to detect compensatory pathway activation. Apply combinatorial drug libraries and synergy scoring algorithms (e.g., Chou-Talalay method) to prioritize candidate combinations. Validate hits in 3D organoid models to recapitulate tissue complexity .

Methodological Considerations

  • Data Contradiction Analysis : Prioritize reproducibility frameworks (e.g., multi-lab validation) and transparent reporting of negative results to mitigate publication bias .
  • Experimental Design : Align hypotheses with OMERACT guidelines for preclinical studies, emphasizing blinding, randomization, and power analysis .
  • Literature Synthesis : Use systematic review protocols (PRISMA) to map knowledge gaps and contextualize findings against prior mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.